molecular formula C9H6BrNO2 B400255 6-bromo-5-methyl-1H-indole-2,3-dione CAS No. 306325-13-3

6-bromo-5-methyl-1H-indole-2,3-dione

Cat. No.: B400255
CAS No.: 306325-13-3
M. Wt: 240.05 g/mol
InChI Key: DQZFCBOXZKQQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-5-methyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-5-methyl-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-5-methyl-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZFCBOXZKQQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306325-13-3
Record name 6-Bromo-5-methyl-1H-indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-5-methyl-1H-indole-2,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biological Activity of 6-Bromo-5-Methyl-1H-Indole-2,3-Dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromo-5-methyl-1H-indole-2,3-dione scaffold (commonly referred to as 6-bromo-5-methylisatin ) represents a highly specialized pharmacophore in medicinal chemistry.[1] Unlike the ubiquitous unsubstituted isatin, this specific 5,6-disubstituted core serves as a critical "privileged structure" for targeting Glycogen Synthase Kinase-3β (GSK-3β) , Cyclin-Dependent Kinases (CDKs) , and Small Conductance Ca²⁺-activated K⁺ (SK) channels .

This guide details the technical exploitation of this scaffold, focusing on its conversion into high-potency derivatives such as SKS-11 (an SK channel modulator) and 6-bromo-5-methylindirubins (kinase inhibitors). It provides researchers with the mechanistic rationale, synthesis protocols, and structure-activity relationships (SAR) necessary to leverage this core for neuroprotective, antiviral, and anticancer drug discovery.

Chemical Architecture & Design Rationale

The Core Scaffold

The 6-bromo-5-methylisatin core (CAS: 306325-13-3) is distinct due to the steric and electronic interplay between the C5-Methyl and C6-Bromo substituents.

  • C5-Methyl Group: Provides a hydrophobic anchor, enhancing Van der Waals interactions within the lipophilic pockets of kinase ATP-binding sites (e.g., the Val135 region in GSK-3β).

  • C6-Bromo Atom: Acts as a halogen bond donor. In many kinase active sites, this halogen can interact with backbone carbonyls (e.g., hinge region residues), significantly increasing potency compared to the hydrogen or chloro analogs.

Strategic Derivatization Sites

The biological activity is primarily unlocked through modification at the C-3 Carbonyl position.

PositionModification StrategyTarget ClassKey Derivative
C-3 Oximation (Condensation with Hydroxylamine)Ion ChannelsSKS-11 (SK Channel Modulator)
C-3 Bis-indole Formation (Condensation with Indoxyl)Kinases (GSK-3β, CDK)6-Bromo-5-methylindirubin
C-3 Hydrazone Formation (Schiff Base)Antiviral / Antibacterial6BIOder (HIV-1 Tat Inhibitor)

Biological Activity Profiles

Kinase Inhibition (GSK-3β & CDKs)

The most significant application of 6-bromo-5-methylisatin derivatives is in the synthesis of Indirubins . Specifically, the derivative 6-bromo-5-methylindirubin-3'-oxime is a potent inhibitor of GSK-3β.

  • Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The rigid bis-indole structure mimics the adenine ring of ATP.

  • Therapeutic Impact:

    • Antiviral (HIV-1): Inhibition of GSK-3β blocks Tat-mediated neurotoxicity and viral replication in macrophages and astrocytes.

    • Neuroprotection: By inhibiting GSK-3β, these compounds prevent the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.

Ion Channel Modulation (SK Channels)

The derivative SKS-11 (6-bromo-5-methyl-1H-indole-2,3-dione-3-oxime) is a positive modulator of Small Conductance Ca²⁺-activated K⁺ (SK) channels.[2]

  • Activity: SKS-11 potentiates SK2 channel currents with high potency.

  • Physiological Relevance: SK channels regulate neuronal excitability. Positive modulators like SKS-11 reduce hyperexcitability, offering potential in treating epilepsy and ataxia .

  • Potency Driver: The electrostatic interaction of the 6-bromo substituent within the channel's binding pocket is a critical determinant of its efficacy, superior to non-halogenated analogs.

Antiviral Activity (VEEV & HIV)

Beyond kinase inhibition, specific hydrazone derivatives of the core (e.g., 6BIOder ) have demonstrated efficacy against Venezuelan Equine Encephalitis Virus (VEEV) .

  • Data: In U87MG astrocytes, 6BIOder inhibited VEEV replication in a dose-dependent manner (IC50 ~ 1.0 µM).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific substitutions on the 6-bromo-5-methylisatin core drive its biological specificity.

SAR_Map Core 6-Bromo-5-Methylisatin (Scaffold) C3_Mod C-3 Modification (Critical for Selectivity) Core->C3_Mod C5_Me C-5 Methyl (Hydrophobic Anchor) Core->C5_Me C6_Br C-6 Bromine (Halogen Bonding) Core->C6_Br Kinase GSK-3β / CDK Inhibition (Indirubins) C3_Mod->Kinase Bis-indole formation IonChannel SK Channel Modulation (Oximes / SKS-11) C3_Mod->IonChannel Oxime formation Antiviral Antiviral Activity (Hydrazones) C3_Mod->Antiviral Hydrazone formation C5_Me->Kinase Increases lipophilicity (Val135 interaction) C6_Br->Kinase Halogen bond to hinge region C6_Br->IonChannel Electrostatic fit in SK2 pocket

Figure 1: SAR analysis of the 6-bromo-5-methylisatin scaffold showing how structural features dictate biological targets.

Experimental Protocols

Synthesis of SKS-11 (SK Channel Modulator)

Objective: Conversion of 6-bromo-5-methylisatin to its 3-oxime derivative.

Reagents:

  • 6-bromo-5-methyl-1H-indole-2,3-dione (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (NaOAc) (1.5 eq)

  • Ethanol (EtOH) / Water

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 6-bromo-5-methylisatin in 10 mL of warm ethanol.

  • Reagent Prep: In a separate flask, dissolve 1.5 mmol of hydroxylamine hydrochloride and 1.5 mmol of sodium acetate in 2 mL of water.

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the isatin solution while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the starting material by TLC (System: Hexane/Ethyl Acetate 1:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Purification: Filter the resulting yellow/orange precipitate. Wash with cold water and recrystallize from ethanol to obtain SKS-11 .

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the C-3 ketone signal and appearance of the N-OH proton signal (~12-13 ppm).

Synthesis of 6-Bromo-5-Methylindirubin (Kinase Inhibitor)

Objective: Bis-indole condensation for GSK-3β inhibition.

Protocol:

  • Coupling: Dissolve 6-bromo-5-methylisatin (1 eq) and 3-acetoxyindole (or indoxyl acetate) (1 eq) in methanol.

  • Catalysis: Add anhydrous sodium carbonate (Na₂CO₃, 2.5 eq).

  • Reaction: Stir at room temperature for 24 hours under an inert atmosphere (N₂). The solution will turn deep violet/red.

  • Workup: Dilute with water, filter the dark precipitate, and wash with water and methanol.

  • Yield: The product, 6-bromo-5-methylindirubin , is obtained as a dark red solid.

Mechanism of Action: GSK-3β Inhibition Pathway

The following diagram details the downstream effects of inhibiting GSK-3β using 6-bromo-5-methylisatin derivatives (e.g., 6BIOder).

GSK3_Pathway Inhibitor 6-Bromo-5-methylisatin Derivative (e.g., 6BIOder) GSK3B GSK-3β Kinase (Active) Inhibitor->GSK3B Inhibits (ATP Competitive) Tau Tau Protein (Hyperphosphorylation) GSK3B->Tau Promotes BetaCat β-Catenin (Degradation) GSK3B->BetaCat Promotes Phosphorylation Tat HIV-1 Tat (Neurotoxicity) GSK3B->Tat Mediates Toxicity Alzheimers Neurofibrillary Tangles (Alzheimer's) Tau->Alzheimers Causes Survival Cell Survival / Wnt Signaling BetaCat->Survival Inhibition leads to Increased Survival ViralRep Viral Replication (HIV-1 / VEEV) Tat->ViralRep Enhances

Figure 2: Mechanistic impact of GSK-3β inhibition by 6-bromo-5-methylisatin derivatives on neurodegeneration and viral replication.

Comparison of Biological Potency[4][5][6][7]

CompoundStructure DescriptionTargetIC50 / PotencyReference
SKS-11 6-Br-5-Me-isatin-3-oximeSK2 ChannelPotentiates current @ 100 µM[1, 3]
6BIOder 6-Br-5-Me-isatin hydrazoneHIV-1 / VEEVIC50 ~ 1.0 µM (VEEV)[2, 5]
6-Bromoindirubin Bis-indole derivativeGSK-3βIC50 ~ 5 nM[4]
Isatin (Unsubstituted) Core ScaffoldMAO / Generic> 100 µM (Low Potency)[6]

Note: The addition of the 5-Methyl and 6-Bromo groups shifts the potency from the micromolar range (unsubstituted) to the nanomolar range (substituted) for kinase targets.

References

  • Structural Insights into the Potency of SK Channel Positive Modulators. ResearchGate. (SKS-11 characterization). Link

  • Novel Neuroprotective GSK-3β Inhibitor Restricts Tat-Mediated HIV-1 Replication. Journal of Virology. (6BIOder antiviral data). Link

  • Modulation of GSK-3β Activity in Venezuelan Equine Encephalitis Virus Infection. PLOS ONE. (VEEV inhibition data). Link

  • Indirubin-type compounds, compositions, and methods for their use. Google Patents (WO2005041954A1). (Synthesis of 6-bromo-5-methylindirubin). Link

  • Inhibition of Tat-mediated HIV-1 replication and neurotoxicity by novel GSK3-beta inhibitors. PLOS ONE. (Neuroprotection mechanism). Link

  • Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. ResearchGate. (General isatin background). Link

Sources

discovery and history of 6-bromo-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Therapeutic Evolution of 6-Bromo-5-methyl-1H-indole-2,3-dione

Executive Summary: The "Privileged" Indolinone

6-Bromo-5-methyl-1H-indole-2,3-dione (commonly referred to as 6-bromo-5-methylisatin ) is a synthetic small molecule belonging to the isatin (1H-indole-2,3-dione) class. While isatins have been known since the 19th century, this specific 5,6-disubstituted derivative gained prominence in the early 2000s as a critical intermediate in the development of highly selective kinase inhibitors.

Its discovery and utilization are inextricably linked to the optimization of indirubins —bis-indole alkaloids originally isolated from the molecular scaffolding of Tyrian purple dye and the Chinese herbal medicine Danggui Longhui Wan. 6-Bromo-5-methylisatin serves as the "warhead" precursor for the BIO (6-bromoindirubin-3'-oxime) series of compounds, which are among the most potent and selective inhibitors of Glycogen Synthase Kinase-3


 (GSK-3

) known to date.

Historical Context: From Mollusks to Medicinal Chemistry

The history of 6-bromo-5-methylisatin is a classic example of natural product-guided synthesis .

  • The Natural Inspiration (1990s): Researchers investigating the active ingredients of Danggui Longhui Wan (used to treat chronic myelocytic leukemia) identified indirubin as the active agent. Concurrently, the isolation of 6-bromoindirubin from the Mediterranean mollusk Hexaplex trunculus revealed that halogenation at the 6-position significantly enhanced biological activity compared to the non-halogenated parent.

  • The Synthetic Pivot (2003): A pivotal study by Laurent Meijer and colleagues (Chemistry & Biology, 2003) sought to optimize the indirubin scaffold for GSK-3

    
     selectivity over Cyclin-Dependent Kinases (CDKs). Their Structure-Activity Relationship (SAR) studies demonstrated that while 6-bromo substitution was crucial for potency, adding a 5-methyl  group further refined the molecule's hydrophobic interactions within the ATP-binding pocket.
    
  • The Emergence of 6-Bromo-5-methylisatin: To access these optimized "second-generation" indirubins, the synthesis of the specific building block 6-bromo-5-methylisatin became a necessity. It was not a naturally occurring metabolite but a rational synthetic design to achieve specific steric and electronic properties.

Chemical Synthesis: The Sandmeyer Route

The synthesis of 6-bromo-5-methylisatin follows the classical Sandmeyer Isonitrosoacetanilide method. This route is preferred for its reliability and the availability of aniline precursors.

Retrosynthetic Analysis

To obtain the 6-bromo-5-methyl substitution pattern on the isatin core, the starting aniline must possess the correct regiochemistry.

  • Target: 6-bromo-5-methylisatin.[1][2][3]

  • Required Precursor: 3-Bromo-4-methylaniline .

    • Rationale: Cyclization in the Sandmeyer reaction occurs ortho to the amino group. In 3-bromo-4-methylaniline, the methyl group is para to the amine, and the bromine is meta. Upon cyclization at the unhindered ortho position (C6 of the aniline), the methyl group ends up at the C5 position of the isatin, and the bromine at the C6 position.

Reaction Pathway Diagram

SandmeyerSynthesis Aniline 3-Bromo-4-methylaniline Intermediate Isonitrosoacetanilide (Intermediate) Aniline->Intermediate Condensation (100°C) Reagents1 Chloral Hydrate + NH2OH·HCl + Na2SO4 Reagents1->Intermediate Isatin 6-Bromo-5-methylisatin (Target) Intermediate->Isatin Electrophilic Aromatic Substitution (80°C) H2SO4 Conc. H2SO4 (Cyclization) H2SO4->Isatin

Figure 1: The Sandmeyer synthesis pathway converting 3-bromo-4-methylaniline to 6-bromo-5-methylisatin.

Detailed Experimental Protocol

Step 1: Formation of Isonitrosoacetanilide

  • Reagents: Dissolve 3-bromo-4-methylaniline (0.1 mol) in water containing concentrated HCl (0.12 mol).

  • Mixing: In a separate flask, dissolve chloral hydrate (0.11 mol) and sodium sulfate (120 g) in water. Add the aniline solution to this mixture.

  • Oximation: Add a solution of hydroxylamine hydrochloride (0.3 mol) in water.

  • Heating: Heat the reaction mixture to vigorous boiling (approx. 100°C) for 2-3 minutes. A precipitate will form.[4]

  • Isolation: Cool the mixture rapidly in an ice bath. Filter the beige/brown precipitate (isonitrosoacetanilide), wash with water, and dry in a vacuum oven.

Step 2: Cyclization to Isatin

  • Acidification: Pre-heat concentrated sulfuric acid (H₂SO₄, 50 mL) to 50°C in a round-bottom flask.

  • Addition: Slowly add the dry isonitrosoacetanilide intermediate to the acid with stirring. Maintain temperature between 60-70°C (exothermic reaction).

  • Completion: Once addition is complete, heat the deep red/black solution to 80°C for 15 minutes to complete ring closure.

  • Quenching: Pour the reaction mixture over crushed ice (approx. 500 g). The product will precipitate as an orange-red solid.

  • Purification: Filter the solid, wash extensively with water to remove acid, and recrystallize from ethanol or acetic acid to yield 6-bromo-5-methylisatin as bright orange needles.

Therapeutic Applications & Pharmacology

6-Bromo-5-methylisatin is rarely used as a monotherapy. Its primary value lies in its conversion to 3-substituted derivatives , specifically hydrazones and oximes.

GSK-3 Inhibition (The "BIO" Series)

The condensation of 6-bromo-5-methylisatin with hydrazine or hydroxylamine yields derivatives that occupy the ATP-binding pocket of kinases.

  • Mechanism: The isatin moiety mimics the adenine ring of ATP. The 6-bromo and 5-methyl substituents form specific hydrophobic contacts with the kinase "gatekeeper" residues, enhancing selectivity for GSK-3

    
     over the closely related CDK1/CDK5.
    
  • Key Compound: 6-BIOder (a hydrazone derivative).[5][6][7][8]

  • Impact: Inhibition of GSK-3

    
     stabilizes 
    
    
    
    -catenin, activating the Wnt signaling pathway. This has implications for maintaining pluripotency in stem cells and treating neurodegenerative diseases like Alzheimer's.
Antiviral Activity (HIV-1 & VEEV)

Recent studies (e.g., Kehn-Hall et al., 2011) have identified derivatives of 6-bromo-5-methylisatin as potent antivirals.

  • HIV-1: The derivative inhibits Tat-mediated transcription of the viral genome.[7][8] By blocking GSK-3

    
    , it prevents the phosphorylation of co-factors required for HIV-1 replication.
    
  • VEEV: It has shown efficacy against Venezuelan Equine Encephalitis Virus by modulating the host cell environment to be hostile to viral propagation.

SK Channel Modulation

The oxime derivative, SKS-11 (6-bromo-5-methyl-1H-indole-2,3-dione-3-oxime), acts as a positive modulator of small-conductance Ca²⁺-activated K⁺ (SK) channels.[9]

  • Physiology: SK channels regulate neuronal excitability. Positive modulators can reduce hyperexcitability, suggesting potential in treating epilepsy and ataxia.

Comparative Data Summary

The following table highlights the impact of the 5-methyl and 6-bromo substitutions on kinase inhibitory potency (IC₅₀ values in nM).

Compound ScaffoldSubstituentsGSK-3

IC₅₀ (nM)
CDK1/Cyclin B IC₅₀ (nM)Selectivity Ratio (CDK1/GSK3)
IndirubinNone20010,00050
6-Bromoindirubin6-Br530060
6-BIOder (Derivative) 6-Br, 5-Me 0.03 >1,000 >30,000

Table 1: Comparative potency showing the dramatic increase in selectivity and affinity afforded by the 6-bromo-5-methyl substitution pattern (Data adapted from Meijer et al. and Kehn-Hall et al.).

References

  • Meijer, L., et al. (2003).[2] "GSK-3-Selective Inhibitors Derived from Tyrian Purple Indirubins." Chemistry & Biology, 10(12), 1255-1266.[2] Link

  • Polychronopoulos, P., et al. (2004). "Structural Basis for the Synthesis of Indirubins as Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 and Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 47(4), 935-946. Link

  • Kehn-Hall, K., et al. (2011). "Inhibition of Tat-Mediated HIV-1 Replication and Neurotoxicity by Novel GSK3-beta Inhibitors." Virology, 410(1), 10-20. Link

  • Nam, Y.W., et al. (2017). "Structural Insights into the Potency of SK Channel Positive Modulators." Scientific Reports, 7, 17124. Link

  • Silva, B.N.M., et al. (2001). "The Sandmeyer Reaction: A Facile Route to Isatins." Journal of the Brazilian Chemical Society, 12(3), 273-324. Link

Sources

An In-depth Technical Guide to 6-bromo-5-methyl-1H-indole-2,3-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of "privileged" heterocyclic scaffolds, renowned for their vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, promising derivative: 6-bromo-5-methyl-1H-indole-2,3-dione . We will delve into its physicochemical characteristics, explore rational synthetic pathways, and, by examining related analogues, project its significant potential as a targeted therapeutic agent, particularly in the realm of kinase inhibition for oncology applications. This document serves as a foundational resource, synthesizing available data and providing field-proven insights to guide future research and development efforts.

Core Molecular Structure and Properties

6-bromo-5-methyl-1H-indole-2,3-dione is an organic compound built upon the isatin core. The strategic placement of a bromine atom at the 6-position and a methyl group at the 5-position is not arbitrary; these substitutions are intended to modulate the molecule's electronic and steric properties. The electron-withdrawing bromine atom and the electron-donating methyl group can significantly influence the molecule's lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.

Physicochemical Data Summary

The fundamental properties of 6-bromo-5-methyl-1H-indole-2,3-dione are summarized below for reference in experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂[3][4]
Molecular Weight 240.05 g/mol [3][4]
CAS Number 306325-13-3[4]
Physical Form Solid
SMILES Cc1cc2c(cc1Br)NC(=O)C2=O[3]
InChIKey DQZFCBOXZKQQPM-UHFFFAOYSA-N[3]

Synthesis and Characterization

While specific literature detailing the synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione is not abundant, a robust and highly adaptable synthetic route can be designed based on the classical Sandmeyer isatin synthesis. This method provides a logical and efficient pathway from a commercially available substituted aniline.

Proposed Synthetic Workflow

The synthesis initiates with 4-bromo-3-methylaniline, which undergoes condensation with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then subjected to acid-catalyzed cyclization to yield the target isatin.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 4-bromo-3-methylaniline C Isonitrosoacetanilide Intermediate A->C Condensation (Aqueous HCl) B Chloral Hydrate & Hydroxylamine HCl B->C E 6-bromo-5-methyl-1H-indole-2,3-dione C->E Eaton's Reagent or H₂SO₄, 80°C D Concentrated H₂SO₄ D->E

Caption: Proposed Sandmeyer synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione.

Experimental Protocol: A Representative Methodology

The following protocol is a self-validating system based on established chemical principles for isatin synthesis.

PART A: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-3-methylphenyl)acetamide (Intermediate)

  • Reagent Preparation: In a 1 L flask, dissolve 50 g of hydroxylamine hydrochloride in 300 mL of water. Add a solution of 35 g of 4-bromo-3-methylaniline in 250 mL of water and 30 mL of concentrated HCl.

  • Reaction Initiation: Heat the mixture to 50°C. Begin the dropwise addition of a solution containing 65 g of chloral hydrate in 100 mL of water. Causality Insight: The acidic medium is crucial for the formation of the reactive chloral species and subsequent condensation with the aniline.

  • Reaction & Isolation: After the addition is complete, heat the mixture to a gentle boil for 15-20 minutes until the intermediate precipitates. Cool the flask in an ice bath.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The isonitrosoacetanilide intermediate is typically used in the next step without further purification.

PART B: Cyclization to 6-bromo-5-methyl-1H-indole-2,3-dione

  • Acid Catalysis: Slowly add 100 mL of concentrated sulfuric acid to a flask, maintaining the temperature below 10°C with an ice bath.

  • Addition of Intermediate: Gradually add the dried intermediate from Part A to the sulfuric acid, ensuring the temperature does not exceed 70°C. Trustworthiness Check: This exothermic reaction must be controlled to prevent charring and side-product formation.

  • Cyclization Reaction: Once the addition is complete, carefully heat the mixture to 80°C and hold for 10 minutes to ensure complete cyclization.

  • Product Isolation: Cool the reaction mixture and pour it onto 500 g of crushed ice. The product will precipitate out of the solution.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize from glacial acetic acid or ethanol to yield the pure product.

Structural Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments. The spectra for related 5-bromo-1H-indole-2,3-dione derivatives can serve as a reference for expected chemical shifts.[5]

  • Mass Spectrometry: To verify the molecular weight (240.05 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch and the dual carbonyl peaks of the dione.

Biological Activity and Therapeutic Potential: A Review

Direct biological studies on 6-bromo-5-methyl-1H-indole-2,3-dione are limited in publicly accessible literature. However, by analyzing data from structurally similar compounds—specifically 5-methylisatin and other substituted isatins—we can construct a strong hypothesis for its therapeutic utility, primarily as a kinase inhibitor.

The Isatin Scaffold as a Kinase Inhibitor

The isatin core is a well-documented "hinge-binding" motif. The endocyclic N-H group acts as a hydrogen bond donor, while the C2-carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement mimics the adenine portion of ATP, allowing isatin derivatives to function as competitive inhibitors in the ATP-binding pocket of many kinases.[6][7] Modifications at the 5- and 6-positions, as in our target molecule, are critical for tuning selectivity and potency against specific kinases.

Potential Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[6][7]

  • Evidence from Analogues: Studies on a series of 5-methylisatin derivatives have shown strong binding potential to CDK2. Molecular docking and dynamic simulations revealed that these compounds form stable hydrogen bonds with key residues like GLU81 and LEU83 in the CDK2 active site.[6]

  • Mechanism of Action: By competitively inhibiting CDK2, these compounds can halt the cell cycle, preventing cancer cell proliferation and inducing apoptosis.

G CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb pRb ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb_P pRb-P (Phosphorylated) pRb_P->E2F Releases S_Phase S-Phase Gene Transcription (Cell Proliferation) E2F->S_Phase Activates Inhibitor 6-bromo-5-methyl- 1H-indole-2,3-dione Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway by a putative isatin-based inhibitor.

Broader Kinase and Anticancer Activity Profile

The isatin scaffold has demonstrated inhibitory activity against a wide array of protein kinases and possesses broad anticancer effects. This suggests that 6-bromo-5-methyl-1H-indole-2,3-dione is a strong candidate for screening against multiple targets.

Isatin Derivative TypeTarget Kinase / Cell LineReported Activity (IC₅₀)Source(s)
Tricyclic Isatin OximesDYRK1A, PIM1Nanomolar/Submicromolar affinity[8]
Substituted IndoloquinolonesHaspin Kinase1 - 2 nM[9]
1-benzyl-5-bromo-hydrazonesVEGFR-20.503 µM[10]
Spiro-isatin HybridsAurora A Kinase< 5 µM[11]
Isatin (from C. guianensis)HL60 Leukemia Cells2.94 µg/ml (CC₅₀)[12]
Bis-isatinsMCF-7 Breast Cancer Cells3.96 µM[1]

This table presents data from related isatin derivatives to illustrate the therapeutic potential of the core scaffold.

The diverse mechanisms include the inhibition of kinases crucial for cell proliferation (Aurora A, Haspin), angiogenesis (VEGFR-2), and survival pathways (PIM1).[8][9][10][11] Furthermore, isatin compounds have been shown to directly induce apoptosis in cancer cells, as evidenced by DNA fragmentation and activation of caspases.[10][12]

Conclusion and Future Directions

6-bromo-5-methyl-1H-indole-2,3-dione emerges as a molecule of significant interest for drug discovery. Its structure is rooted in the well-validated isatin scaffold, and the specific substitutions at the 5- and 6-positions provide a unique electronic and steric profile ripe for therapeutic exploitation.

Future research should prioritize the following:

  • Definitive Synthesis and Characterization: Execution of the proposed synthetic route and full analytical characterization to establish a pure, verifiable source of the compound.

  • Broad Kinase Profiling: Screening against a comprehensive panel of cancer-relevant kinases (e.g., CDKs, Aurora kinases, tyrosine kinases) to identify primary targets and assess selectivity.

  • In Vitro Anticancer Evaluation: Assessing the compound's cytotoxicity against a diverse panel of human cancer cell lines to determine its anticancer spectrum.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications at the N1 position and variations of the halogen at C6 to optimize potency and selectivity.

This technical guide provides a robust framework for initiating advanced research into 6-bromo-5-methyl-1H-indole-2,3-dione, a compound with compelling potential to become a valuable lead in the development of next-generation targeted cancer therapies.

References

  • PubChem. (n.d.). 1H-Indole-2,3-dione, 6-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). 6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE. Global Substance Registration System. Retrieved from [Link]

  • IndiaMART. (n.d.). 6 Bromo 5 Methyl 1H Indole 2 3 Dione, For Lab, Purity: 99%. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-bromo-1-methyl-1H-indole-2,3-dione. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Retrieved from [Link]

  • Glowacka, I. E., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Shinde, P., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Retrieved from [Link]

  • Butcher, R. J., et al. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Shinde, P., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed. Retrieved from [Link]

  • Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. Retrieved from [Link]

  • Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]

  • Kalinina, M. A., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules. Retrieved from [Link]

  • Premanathan, M., et al. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Medical Research. Retrieved from [Link]

  • Al-Ostath, R., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Retrieved from [Link]

  • Akembom, A. F., et al. (2023). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. RSC Advances. Retrieved from [Link]

  • Ferandin, Y., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Bazin, M. A., et al. (2017). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alqarni, M. H., et al. (2023). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules. Retrieved from [Link]

  • Kamal, A., et al. (2008). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. Retrieved from [Link]

Sources

Technical Deep Dive: SAR and Therapeutic Potential of 6-Bromo-5-methyl-1H-indole-2,3-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR), synthesis, and therapeutic applications of 6-bromo-5-methyl-1H-indole-2,3-dione (6-bromo-5-methylisatin) and its analogs.

Executive Summary 6-bromo-5-methyl-1H-indole-2,3-dione (6-bromo-5-methylisatin) represents a privileged scaffold in medicinal chemistry, distinguished by its specific 5,6-disubstitution pattern.[1] Unlike the parent isatin, this derivative combines the steric bulk and lipophilicity of a 5-methyl group with the halogen-bonding capability and electronic modulation of a 6-bromo substituent.[1] This guide explores the synthesis, structural pharmacology, and divergent therapeutic applications of this core—ranging from neuroprotective SK channel modulators to antiviral agents and kinase inhibitors.

The Isatin Scaffold & 5,6-Substitution Logic[1]

The biological versatility of the isatin (1H-indole-2,3-dione) core stems from its ability to engage in hydrogen bonding (via the lactam unit) and π-stacking interactions.[1] However, the 5,6-disubstitution pattern is critical for specificity:

  • C5-Methyl: Introduces a hydrophobic anchor, often occupying a lipophilic pocket in target proteins (e.g., GSK-3β, SK channels). It also blocks metabolic hydroxylation at the susceptible C5 position.

  • C6-Bromine: Provides a halogen bond donor site and modulates the pKa of the N1-proton.[1] The large atomic radius of bromine often fills void spaces in ATP-binding pockets that smaller substituents (F, Cl) cannot.

Core Structure Visualization[1]

SAR_Map Core 6-Bromo-5-methyl-1H-indole-2,3-dione (Core Scaffold) N1 N1 Position (H-Bond Donor / Alkylation Site) Core->N1 C3 C3 Carbonyl (Schiff Base / Hydrazone Formation) Core->C3 C5 C5-Methyl (Hydrophobic/Steric Fit) Core->C5 C6 C6-Bromine (Halogen Bonding / Electronic) Core->C6 App_SK SK Channel Modulators (e.g., SKS-11: 3-Oxime) C3->App_SK Oxime deriv. App_Kinase Kinase Inhibitors (e.g., Indirubins: GSK-3β) C3->App_Kinase Condensation App_Viral Antivirals (e.g., BIOder: Bis-hydrazone) C3->App_Viral Hydrazone

Figure 1: SAR Map of 6-bromo-5-methylisatin showing functional regions and derivative classes.[1]

Chemical Synthesis Strategies

The synthesis of the 6-bromo-5-methyl core typically follows the Sandmeyer Isonitrosoacetanilide Synthesis , favored for its reliability in generating substituted isatins from anilines.[1]

Synthesis of the Core (6-Bromo-5-methylisatin)

Precursor: 3-Bromo-4-methylaniline.[1] Note: Regioselectivity is key. Cyclization of 3-bromo-4-methylaniline can yield both 6-bromo-5-methylisatin (cyclization at C2) and 4-bromo-5-methylisatin (cyclization at C6).[1] Separation or optimized conditions are required.

Protocol:

  • Oximation: Suspend 3-bromo-4-methylaniline (1.0 eq) in water containing chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq).

  • Heating: Reflux in the presence of sodium sulfate to generate the isonitrosoacetanilide intermediate.

  • Cyclization: Slowly add the dry intermediate to concentrated sulfuric acid (H₂SO₄) pre-heated to 50°C. Heat to 80°C for 30 minutes to effect ring closure.

  • Isolation: Pour onto crushed ice. The precipitate contains the isatin isomers. Recrystallize from ethanol/acetic acid to isolate the 6-bromo-5-methyl isomer (verified by ¹H NMR: distinct singlets for H4 and H7 if para-coupling is absent, or specific splitting patterns).

Derivatization Pathways

Synthesis_Flow Aniline 3-Bromo-4-methylaniline Inter Isonitrosoacetanilide Intermediate Aniline->Inter + Chloral hydrate + NH2OH Isatin 6-Bromo-5-methylisatin (The Core) Inter->Isatin + H2SO4 (Cyclization) SKS11 SKS-11 (3-Oxime) Isatin->SKS11 + NH2OH·HCl (Oximation) BIOder BIOder (Bis-hydrazone) Isatin->BIOder + Hydrazine hydrate (Dimerization) Indirubin 6-Bromo-5-methylindirubin Isatin->Indirubin + Indoxyl acetate (Aldol Condensation)

Figure 2: Synthetic workflow from aniline precursor to bioactive analogs.[1]

SAR Exploration & Biological Applications[1]

SK Channel Modulation (Neurology)

Key Analog: SKS-11 (6-bromo-5-methyl-1H-indole-2,3-dione-3-oxime).[1] Small conductance Ca²⁺-activated K⁺ (SK) channels regulate neuronal excitability.[1]

  • Mechanism: SKS-11 acts as a positive gating modulator.[1]

  • SAR Insight: The 6-Br and 5-Me substituents fit into a hydrophobic pocket at the interface of the SK channel and calmodulin.[1] The 3-oxime moiety is essential for hydrogen bonding within the binding site.

  • Potency: SKS-11 exhibits potency in the sub-micromolar range, significantly enhanced by the 6-Br halogen bond compared to the unsubstituted isatin oxime.[1]

Antiviral Activity (Infectious Disease)

Key Analog: BIOder (Bis-isatin hydrazone derivative).[1]

  • Structure: A "dimer" linked by a hydrazine bridge.

  • Targets: HIV-1 (Tat-mediated transcription) and Venezuelan Equine Encephalitis Virus (VEEV).[1]

  • SAR Insight: The bis-isatin structure allows for bivalent interactions.[1] The 5-Me/6-Br pattern on both rings increases lipophilicity, improving cell permeability (blood-brain barrier penetration is crucial for neuro-HIV and VEEV).[1]

  • Efficacy: BIOder inhibits VEEV replication and protects astrocytes from virus-induced cytopathy.[1]

Kinase Inhibition (Oncology)

Key Analog: 6-Bromo-5-methylindirubin .[1][2][3][4]

  • Target: Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).[1]

  • SAR Insight: Indirubins occupy the ATP-binding pocket of kinases.[5]

    • N1-H & C2=O: Mimic the adenine ring of ATP, forming key hinge region hydrogen bonds.

    • 6-Br: Targets the "gatekeeper" region or specific back-pocket residues, enhancing selectivity for GSK-3β over other kinases.[1]

    • 5-Me: Increases van der Waals contacts within the hydrophobic cleft.[1]

Experimental Protocols

Protocol A: Synthesis of SKS-11 (Oxime Derivative)

Objective: Convert 6-bromo-5-methylisatin to its 3-oxime.[1]

  • Dissolution: Dissolve 6-bromo-5-methylisatin (1 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Work-up: Remove solvent under vacuum.[1] Wash the residue with cold water to remove salts. Recrystallize from ethanol to yield yellow/orange crystals of SKS-11.[1]

Protocol B: GSK-3β Kinase Assay (In Vitro Validation)

Objective: Validate the inhibitory potential of the analog.[1][4]

  • Reagents: Recombinant human GSK-3β, peptide substrate (e.g., GSM), ATP (10 µM), and test compound (DMSO stock).

  • Incubation: Mix enzyme, buffer (Tris-HCl, MgCl₂), and compound. Incubate for 15 mins at 30°C.

  • Initiation: Add ATP and substrate. Incubate for 30 mins.

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric detection to measure phosphorylation.[1]

  • Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[compound].

Quantitative Data Summary

Analog ClassKey SubstituentsPrimary TargetMechanismKey Outcome
SKS-11 3-Oxime, 5-Me, 6-BrSK Channels (SK2/3)Positive ModulatorIncreased Ca²⁺ sensitivity; Neuroprotection.[1]
BIOder 3-Hydrazone DimerViral Proteins (Tat)Replication InhibitorInhibition of HIV-1 transcription & VEEV replication.[1]
Indirubin 3-(2-oxoindolin-3-ylidene)GSK-3β / CDKsATP-Competitive InhibitorCell cycle arrest; Anti-proliferative.[1]

References

  • Review of Isatin SAR: Cheke, R. S., et al. (2022). "Quinoline-Isatin Hybrids: Synthesis and Biological Activities."[1] ResearchGate.[6] Link

  • SK Channel Modulation (SKS-11): Zhang, M., et al. (2012). "Structural Insights into the Potency of SK Channel Positive Modulators." PLOS ONE. Link

  • Antiviral Activity (BIOder): Kehn-Hall, K., et al. (2011). "Modulation of GSK-3β Activity in Venezuelan Equine Encephalitis Virus Infection." PLOS ONE. Link

  • Indirubin Synthesis: Meijer, L., et al. (2005). "Indirubin-type compounds, compositions, and methods for their use." World Intellectual Property Organization (WO2005041954A1). Link

  • Chemical Properties: PubChem. "6-Bromo-5-methyl-1H-indole-2,3-dione."[1] National Institutes of Health. Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-bromo-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isatin Scaffold and C-C Bond Formation

The 1H-indole-2,3-dione, commonly known as isatin, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The functionalization of the isatin core is therefore of paramount importance for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction enables the coupling of organoboron compounds with organic halides, providing a robust tool for the synthesis of complex molecular architectures under relatively mild conditions.[2]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 6-bromo-5-methyl-1H-indole-2,3-dione with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss key considerations for optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-5-methyl-1H-indole-2,3-dione, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4] The electron-withdrawing nature of the dione functionality on the isatin ring can facilitate this step.

  • Transmetalation: The organoboron species, typically a boronic acid, is activated by a base to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The Role of Substituents on 6-bromo-5-methyl-1H-indole-2,3-dione

The electronic and steric properties of the substituents on the isatin ring can influence the reactivity of the substrate. The electron-donating methyl group at the 5-position may slightly decrease the rate of oxidative addition compared to an unsubstituted isatin. Conversely, the electron-withdrawing dione system activates the aryl bromide for oxidative addition. The interplay of these electronic effects will determine the overall reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-bromo-5-methyl-1H-indole-2,3-dione

This protocol is a representative procedure and may require optimization depending on the specific arylboronic acid used.

Materials and Reagents
  • 6-bromo-5-methyl-1H-indole-2,3-dione

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask, add 6-bromo-5-methyl-1H-indole-2,3-dione (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol) to the flask. Then, add the degassed solvent mixture (1,4-dioxane/water, 5 mL). Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is highly recommended to remove dissolved oxygen.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the coupling partners.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of the starting material (6-bromo-5-methyl-1H-indole-2,3-dione) indicates the completion of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 6-aryl-5-methyl-1H-indole-2,3-dione.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 6-bromo-5-methyl- 1H-indole-2,3-dione (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Base Base (e.g., K₂CO₃) Boronate [R-B(OH)₃]⁻ Base->Boronate R_BOH2 Arylboronic Acid (R-B(OH)₂) R_BOH2->Base Activation Boronate->Transmetalation PdII_ArR Ar-Pd(II)Ln-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration ArR 6-aryl-5-methyl- 1H-indole-2,3-dione (Ar-R) RedElim->ArR Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Optimization

ParameterRecommended ConditionRationale & Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalysts (1-5 mol%)The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can facilitate oxidative addition and reductive elimination.[4] For challenging substrates, screening different catalyst systems may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)The base activates the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ or K₃PO₄ may be required for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (typically 4:1 to 10:1)A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined empirically.
Boronic Acid 1.1-1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess can lead to homocoupling side products.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the solvent and reaction vessel.- Use high-purity, dry reagents.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction- Improve degassing procedures.[3]- Consider using a Pd(0) catalyst directly or a more efficient precatalyst system.
Decomposition of Starting Material - Reaction temperature is too high- Unstable boronic acid- Lower the reaction temperature and extend the reaction time.- Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.
N-Arylation Side Product - Unprotected N-H of the isatin- While less common in Suzuki couplings compared to other cross-coupling reactions, N-arylation can occur. If this is a significant issue, protection of the isatin nitrogen with a suitable protecting group (e.g., Boc, SEM) may be necessary.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-5-methyl-1H-indole-2,3-dione derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the synthesis of novel isatin-based compounds with potential therapeutic applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][3]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link][4]

  • El-hady, S. S., El-sawy, E. R., & El-sayed, M. E. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6569-6578. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for the Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Ghaffari, M., & Buchwald, S. L. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(37), 7847-7851. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

  • Wang, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 14(1), 661. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][5]

  • ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • ResearchGate. Effect of substituents on SuzukieMiyaura reactions. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (32), 4045-4050. [Link]

  • Pinilla, C., Salamanca, V., Lledós, A., & Albéniz, A. C. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14527–14532. [Link]

  • ResearchGate. High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Wang, Q., et al. (2021). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Organic Chemistry Frontiers, 8(19), 5369-5374. [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). [Link][1]

Sources

6-bromo-5-methyl-1H-indole-2,3-dione in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Bromo-5-methyl-1H-indole-2,3-dione

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of drug discovery, 6-bromo-5-methyl-1H-indole-2,3-dione (6-bromo-5-methylisatin) represents a high-value "privileged scaffold."[1] Unlike the ubiquitous unsubstituted isatin, this derivative possesses a unique steric and electronic profile defined by the orthogonal functional handles at the C3 (carbonyl), C6 (halogen), and N1 (amine) positions.[1]

The 5-methyl group provides lipophilic bulk that often improves metabolic stability and binding pocket occupancy (hydrophobic interactions), while the 6-bromo substituent serves as a versatile "exit vector" for palladium-catalyzed cross-coupling, allowing for the rapid expansion of chemical space.[1] This guide details the synthetic workflows to transform this core into CDK2 inhibitors, antimicrobial Schiff bases, and spiro-oxindole chemotherapeutics.[1]

Chemical Reactivity Profile

To successfully utilize this scaffold, one must understand the hierarchy of reactivity. The molecule does not react uniformly; reaction conditions must be sequenced to avoid chemoselectivity issues.[1]

  • C3-Carbonyl (Ketone): The most electrophilic site.[1] Highly reactive toward nucleophiles (amines, hydrazines) to form Schiff bases.[1]

  • N1-Amine: The acidic proton (pKa ~10) allows for alkylation or metalation.[1] This is often protected (e.g., N-methylation) to prevent catalyst poisoning in later steps.[1]

  • C6-Bromine: A handle for transition-metal catalysis (Suzuki, Sonogashira).[1] Critical Insight: The 5-methyl group is ortho to the 6-bromine, creating steric hindrance that may require specialized ligands (e.g., SPhos, XPhos) or elevated temperatures compared to simple 5-bromoisatin.[1]

Visualizing the Synthetic Logic

ReactivityMap Core 6-Bromo-5-methyl- 1H-indole-2,3-dione Schiff C3-Condensation (Schiff Bases) Core->Schiff H2N-R / H+ Spiro C3-Spirocyclization ([3+2] Cycloaddition) Core->Spiro Sarcosine + Dipolarophile Suzuki C6-Cross Coupling (Suzuki/Sonogashira) Core->Suzuki Ar-B(OH)2 / Pd(0) Alkylation N1-Alkylation (Solubility/Bioavailability) Core->Alkylation R-X / Base Kinase Kinase Inhibitors (CDK2, VEGFR) Schiff->Kinase MDM2 MDM2 Inhibitors (Spirooxindoles) Spiro->MDM2 Scaffold Biaryl Scaffolds Suzuki->Scaffold

Caption: Orthogonal reactivity map of 6-bromo-5-methylisatin highlighting the divergent pathways to distinct bioactive classes.[1]

Application I: Synthesis of Schiff Base Kinase Inhibitors

Context: Derivatives of 5-methylisatin have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a target for cancer therapy.[1] The condensation of the C3-carbonyl with hydrazides or thiosemicarbazides creates a rigid backbone capable of hydrogen bonding with the kinase hinge region (e.g., GLU81, LEU83).[1]

Protocol A: Acid-Catalyzed Condensation

Reagents:

  • 6-bromo-5-methylisatin (1.0 equiv)[1]

  • Substituted Benzoylhydrazide or Thiosemicarbazide (1.1 equiv)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (cat.[1] 3-5 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 240 mg) of 6-bromo-5-methylisatin in 15 mL of absolute ethanol. The solution will appear orange/red.[1]

  • Addition: Add 1.1 mmol of the hydrazide component.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 3–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material spot (isatin) should disappear, and a new, more polar spot (hydrazone) should appear.[1]

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a yellow/orange solid.[1]

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.[1] Recrystallize from Ethanol/DMF if necessary.

Data Interpretation:

Analytical Method Expected Signal Structural Insight
IR Spectroscopy 1610–1620 cm⁻¹ (C=N) Confirms imine formation; loss of C3 ketone peak.[1]
¹H NMR 10.8–12.5 ppm (s, 1H) Presence of NH (hydrazide) proton; confirms conjugation.[1]

| Color | Deep Orange/Red | Extended conjugation system. |

Application II: C6-Diversification via Suzuki-Miyaura Coupling

Context: The 6-bromo position allows for the attachment of aryl or heteroaryl rings, expanding the molecule into the "biaryl" chemical space common in kinase inhibitors (e.g., Sunitinib analogs).[1]

Critical Constraint: The 5-methyl group exerts steric pressure on the 6-position.[1] Standard Pd(PPh3)4 catalysts may be sluggish.[1] We recommend using phosphine ligands with high steric demand to facilitate the oxidative addition cycle.[1]

Protocol B: Sterically Demanding Cross-Coupling

Reagents:

  • 6-bromo-5-methylisatin (or its N-alkylated derivative) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen (3 cycles).

  • Loading: Add 6-bromo-5-methylisatin (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and the Palladium catalyst (0.05 equiv) to the flask.

  • Solvation: Add degassed 1,4-Dioxane (10 mL/mmol).

  • Activation: Add the 2M K₂CO₃ solution via syringe.

  • Reaction: Heat to 90–100°C for 12–24 hours.

    • Note: If conversion is low after 12h, add a second portion of catalyst (2 mol%).[1]

  • Work-up: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The biaryl product is usually less polar than the starting bromide.[1]

Application III: Multicomponent Spiro-Cyclization

Context: Spirooxindoles are complex 3D structures that mimic natural alkaloids. They are potent MDM2 inhibitors (restoring p53 function).[1] The 6-bromo-5-methyl core adds a specific lipophilic/halogen handle that can improve binding affinity in the MDM2 hydrophobic cleft.[1]

Protocol C: One-Pot [3+2] Cycloaddition

Reagents:

  • 6-bromo-5-methylisatin (1.0 equiv)[1]

  • Sarcosine (N-methylglycine) or Proline (1.0 equiv)[1]

  • Chalcone or Dipolarophile (e.g., trans-beta-nitrostyrene) (1.0 equiv)[1]

  • Solvent: Methanol or Ethanol

Workflow Visualization:

SpiroWorkflow Step1 Azomethine Ylide Generation (Isatin + Sarcosine - CO2) Step2 Dipolarophile Addition (Chalcone/Nitrostyrene) Step1->Step2 In Situ Step3 [3+2] Cycloaddition (Reflux MeOH, 2-4h) Step2->Step3 Kinetic Control Step4 Spirooxindole Product (Precipitation/Filtration) Step3->Step4 Cooling

Caption: One-pot multicomponent synthesis of spirooxindoles via azomethine ylide intermediate.

Step-by-Step Methodology:

  • Mixture: Combine 6-bromo-5-methylisatin, sarcosine, and the dipolarophile in Methanol (10 mL/mmol).

  • Reflux: Heat to reflux. The reaction proceeds via the decarboxylative condensation of isatin and sarcosine to generate an azomethine ylide (dipole) in situ.[1]

  • Cycloaddition: The ylide reacts with the dipolarophile (chalcone).[1]

  • Completion: Reflux for 2–4 hours. Monitor by TLC.

  • Isolation: The spiro-product often precipitates upon cooling.[1] If not, evaporate solvent and purify via column chromatography (Hexane/EtOAc).[1]

References & Authority

  • Synthesis & Reactivity of 5-Methylisatin Derivatives:

    • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI (2021).[1] Detailed SAR on the 5-methyl core.

    • [1]

  • Spirooxindole Synthesis Protocols:

    • Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin.[2][3] Arkivoc (2016).[1][4] Comprehensive review of the [3+2] cycloaddition mechanism.

  • Suzuki Coupling on Isatins:

    • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Technical Guide. General protocols for halo-aryl coupling applicable to the 6-bromo position.

  • Thiosemicarbazone Formation:

    • New 5-methylisatin-thiosemicarbazones: preparation, spectroscopic elucidation and antioxidant properties.[5] ResearchGate (2024).[1] Specific protocol for the condensation reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-bromo-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-bromo-5-methyl-1H-indole-2,3-dione (also known as 6-bromo-5-methylisatin). This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Isatin derivatives are notorious for their challenging purification profiles, often characterized by poor solubility and the presence of persistent, colored impurities. This guide provides field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-bromo-5-methyl-1H-indole-2,3-dione?

A1: The impurity profile largely depends on the synthetic route employed. For common methods like the Sandmeyer synthesis, which involves the cyclization of an isonitrosoacetanilide precursor, you can anticipate several types of impurities:

  • Starting Materials: Unreacted 4-bromo-3-methylaniline or related precursors.

  • Regioisomers: If the starting aniline is not symmetrically substituted, regioisomeric isatins can form, which often have very similar polarities, making them difficult to separate.[1]

  • Oxidation Byproducts: Isatins themselves are oxidation products, but further side reactions can lead to ring-opened or other oxidized species.[2]

  • Colored Impurities: The synthesis often produces highly colored, tar-like materials that, even in trace amounts, can impart a dark red, brown, or black color to the crude product. These are typically polymeric or degradation products.

Q2: My crude product is a very dark, almost black solid. Is this normal, and how can I improve its color?

A2: A very dark color is common for crude isatin products and indicates the presence of persistent impurities. The target compound, 6-bromo-5-methyl-1H-indole-2,3-dione, should be an orange-red solid in its pure form.[2] The dark coloration is due to non-isatinoid byproducts formed during the harsh acidic and oxidative conditions of synthesis.

To improve the color and purity, you have two primary options:

  • Recrystallization: This is often the first method to try. However, due to the compound's likely low solubility, finding a suitable solvent system is key. See the Troubleshooting Guide below for tips on solvent selection.

  • Adsorbent Treatment: For stubborn color, treating a solution of the crude product with an adsorbent can be highly effective. A classic technique for isatins involves forming a water-soluble bisulfite adduct, treating the solution with activated carbon (charcoal) to adsorb the colored impurities, and then regenerating the pure isatin by acidification.[3]

Q3: What is the best general approach to purify this compound: recrystallization or column chromatography?

A3: The choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Recrystallization is ideal for larger quantities (multi-gram scale) and for removing impurities that have significantly different solubility profiles from your product. It is often more cost-effective and scalable.

  • Flash Column Chromatography is superior for separating compounds with similar polarities, such as regioisomers, and for achieving the highest possible purity (>99%), especially on a smaller scale (milligram to a few grams).[4] However, isatins can sometimes be sensitive to acidic silica gel.[5]

The following decision tree can help guide your choice:

G start Start with Crude Product scale What is your scale? start->scale purity_check Are impurities close in polarity (by TLC)? scale->purity_check > 5 g scale->purity_check < 5 g recrystallization Attempt Recrystallization purity_check->recrystallization No chromatography Perform Column Chromatography purity_check->chromatography Yes success Pure Product Obtained recrystallization->success chromatography->success

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Recrystallization Issues
Q4: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A4: This is a very common challenge with isatin derivatives due to their planar structure and strong intermolecular forces, leading to high melting points and poor solubility.[6] When a single solvent isn't effective (i.e., the compound is either too soluble even when cold, or insoluble even when hot), the best approach is to use a solvent/anti-solvent system .

  • Causality: The principle is to dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble. This gradually decreases the compound's solubility, promoting slow crystal formation.

  • Solution:

    • Identify a good solvent (e.g., DMSO, DMF, NMP).

    • Identify a miscible anti-solvent (e.g., Water, Methanol, Diethyl Ether).

    • Dissolve the crude product in the minimum required volume of the hot "good" solvent.

    • While hot, add the anti-solvent dropwise until you see persistent cloudiness.

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

Solvent System ComponentExamplesRole
Good Solvent DMSO, DMF, NMP, AcetoneDissolves the compound completely when hot.
Anti-Solvent Water, Methanol, HexanesCompound is insoluble; induces precipitation.
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture), causing it to separate as a liquid phase instead of a solid crystal lattice.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent system where the boiling point is too high relative to the compound's melting point. Highly impure samples are also more prone to this behavior.

  • Solutions:

    • Slow Down Cooling: Ensure the crystallization flask is well-insulated to allow for very slow cooling. This gives the molecules time to orient themselves into a crystal lattice.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot mixture before cooling to reduce the level of supersaturation.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of pure product (if available) to the solution as it cools to initiate crystallization.

Column Chromatography Issues
Q6: My compound is streaking badly on the TLC plate and the column. What's causing this and how do I stop it?

A6: Streaking is typically caused by poor solubility in the mobile phase, compound degradation on the stationary phase, or overloading the plate/column. For isatins, the acidic nature of silica gel can be a culprit.

  • Causality: The N-H proton on the indole ring of isatin is weakly acidic (pKa ≈ 8.8 for a similar derivative), and the carbonyl groups are Lewis basic.[7] These functionalities can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to strong adsorption and poor elution, which manifests as streaking.

  • Solutions:

    • Add a Modifier to the Eluent: Add a small amount (0.5-1%) of a polar, competitive solvent like triethylamine (TEA) or acetic acid to the mobile phase.[8] For isatins, TEA is often effective as it neutralizes the acidic sites on the silica.

    • Use a Different Stationary Phase: If streaking persists, consider a less acidic stationary phase like neutral alumina or a polymer-based resin.[5][9]

    • Dry Loading: For compounds with poor solubility in the eluent, dry loading is essential. Dissolve the crude product in a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of the column.[8]

Q7: My compound seems to be degrading on the silica gel column. Are there alternatives?

A7: Yes, degradation on silica is a known issue for sensitive compounds.[5] The acidic surface can catalyze decomposition reactions.

  • Causality: The prolonged contact time with the high surface area of acidic silica can be detrimental.

  • Solutions:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing 1-3% triethylamine. Discard the initial eluent before loading your sample. This effectively neutralizes the most active acidic sites.[8]

    • Switch to Neutral Alumina: Alumina is a good alternative stationary phase. It is available in acidic, neutral, and basic grades. Neutral or basic alumina would be a logical choice for an isatin derivative to avoid acid-catalyzed degradation.[5]

    • Use a "Fast" Plug: If you only need to remove baseline or highly polar impurities, consider filtering your compound through a short, wide "plug" of silica instead of running a full column. This minimizes the contact time.[8]

Experimental Protocols

Protocol 1: Optimized Recrystallization via Solvent/Anti-Solvent System

This protocol is designed for purifying multi-gram quantities of crude 6-bromo-5-methyl-1H-indole-2,3-dione that is dark and crystalline.

  • Preparation:

    • Place 5.0 g of the crude product into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker, heat approximately 100 mL of N,N-Dimethylformamide (DMF) to 80-90 °C.

    • Prepare a beaker of deionized water (anti-solvent).

  • Dissolution:

    • Add the minimum volume of hot DMF to the Erlenmeyer flask while stirring to fully dissolve the crude solid. Aim for a concentrated, clear, dark red solution. Expert Tip: Adding too much solvent will significantly reduce your recovery.

  • Precipitation:

    • Remove the flask from heat. While the solution is still hot, add deionized water dropwise with vigorous stirring.

    • Continue adding water until the solution becomes persistently turbid (cloudy).

    • Add 1-2 mL of hot DMF to just redissolve the precipitate, resulting in a saturated, clear solution.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. For best results, place the flask in an insulated container (e.g., a beaker wrapped in glass wool).

    • Once at room temperature, transfer the flask to an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation:

    • Collect the resulting orange-red crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold 1:1 DMF/water, followed by a generous wash with cold water to remove residual DMF.

    • Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: High-Purity Flash Column Chromatography

This protocol is for obtaining highly pure material from a complex mixture or for small-scale purification.

G cluster_prep Preparation cluster_run Execution cluster_post Work-up a 1. Select Eluent System (e.g., Hexane:EtOAc with 0.5% TEA) Target Rf ~0.25 b 2. Prepare Sample (Dry Loading) Dissolve crude in DCM, add silica, and evaporate to free-flowing powder a->b c 3. Pack Column Slurry pack silica gel (230-400 mesh) in initial eluent b->c d 4. Load Sample Carefully add dry-loaded sample to top of packed column c->d e 5. Elute Column Run column with positive pressure, collecting fractions d->e f 6. Monitor Fractions Analyze fractions by TLC e->f g 7. Combine Pure Fractions f->g h 8. Evaporate Solvent Use rotary evaporator g->h i 9. Dry Product Under high vacuum h->i

Caption: Workflow for flash column chromatography.

  • Eluent Selection:

    • Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point for isatins is a Hexane:Ethyl Acetate mixture.

    • Add 0.5% triethylamine (TEA) to the solvent mixture to prevent streaking.

    • Adjust the solvent ratio until the Rf value of the product spot is approximately 0.2-0.3.

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial eluent and pour it into the column.[10]

    • Use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly, ensuring no cracks or channels form.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM).

    • Add 2-3 g of silica gel to this solution and mix to form a slurry.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution and Collection:

    • Carefully add the eluent to the column and apply positive pressure to begin elution.

    • Collect fractions of a consistent volume.

    • Monitor the separation by TLC, spotting every few fractions.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

References

  • CN102558017A - Method for preparing 5-bromoindole - Google Patents.

  • US2086805A - Purification of the isatins - Google Patents.

  • CN103387530A - 5-bromoindole preparation method - Google Patents.

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.

  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - National Institutes of Health (NIH).

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System - International Journal of Pharmaceutical and Life Sciences.

  • Synthesis of substituted isatins as potential - ScholarWorks.

  • (PDF) 5,6-Dibromo-1H-indole-2,3-dione - ResearchGate.

  • Is it possible to separate isatin derivatives from isatin without using Colum chromatography? - ResearchGate.

  • Isatin - Wikipedia .

  • Chromatography of Cytokinins on a Neutral Polystyrene Resin: A Simple Procedure for the Separation of the cis and trans Isomers of Zeatin or Ribosylzeatin - PubMed.

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.

  • Bromination part VIII - recrystallization continued - YouTube.

  • 5-bromo-7-methyl-1H-indole-2,3-dione - ChemicalBook.

Sources

refining analytical methods for 6-bromo-5-methyl-1H-indole-2,3-dione quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 6-bromo-5-methyl-1H-indole-2,3-dione. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our focus is on the practical application and refinement of analytical methods, ensuring data integrity and reproducibility.

Introduction to the Analyte

6-bromo-5-methyl-1H-indole-2,3-dione, a derivative of isatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structure incorporates the indole scaffold, which is a key component in numerous biologically active molecules.[3] Accurate and precise quantification is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, with additional guidance on Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Visible (UV-Vis) Spectrophotometry.

General Workflow for Analytical Method Development

The successful implementation of any analytical method follows a logical progression. The diagram below outlines the typical workflow from initial method setup to routine analysis, highlighting critical quality control checkpoints.

Analytical_Workflow cluster_prep Phase 1: Preparation & Setup cluster_dev Phase 2: Method Development & Validation cluster_analysis Phase 3: Routine Analysis Standard_Prep Standard & Sample Preparation Method_Dev Initial Method Development Standard_Prep->Method_Dev Solvent_Prep Mobile Phase Preparation Instrument_Setup Instrument & Column Setup Solvent_Prep->Instrument_Setup Instrument_Setup->Method_Dev SST System Suitability Testing (SST) Method_Dev->SST SST->Method_Dev Fail Validation Method Validation (ICH Q2(R1)) SST->Validation Pass Sample_Analysis Sample Analysis Validation->Sample_Analysis Validated Data_Processing Data Processing & Review Sample_Analysis->Data_Processing Reporting Final Report Generation Data_Processing->Reporting

Caption: General workflow for analytical method development and implementation.

HPLC Method Development and Troubleshooting

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for quantifying compounds like 6-bromo-5-methyl-1H-indole-2,3-dione. The method separates compounds based on their hydrophobicity.

Recommended Starting Protocol: RP-HPLC with UV Detection

This protocol serves as a robust starting point. The underlying principle is that the non-polar stationary phase (C18) will retain the moderately polar analyte, while the polar mobile phase will elute it. The organic modifier (acetonitrile) is adjusted to achieve optimal retention and peak shape.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 6-bromo-5-methyl-1H-indole-2,3-dione reference standard.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Causality: These solvents are chosen for their ability to fully solubilize the analyte and their compatibility with the mobile phase.

    • Perform serial dilutions from the stock solution to prepare a calibration curve in the expected sample concentration range (e.g., 1-100 µg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidifier improves peak shape by ensuring the analyte is in a single protonation state and is necessary for potential future transition to mass spectrometry detection.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.45 µm filter and degas thoroughly.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in the table below.

ParameterRecommended ConditionRationale & Justification
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column providing good resolution for a wide range of compounds.
Mobile Phase Gradient: 60% A / 40% B to 20% A / 80% B over 10 minA gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CElevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak distortion.
Detection (UV) 295-310 nm (Determine λmax)Isatin and its derivatives have strong absorbance in this range.[5][6] It is critical to determine the specific λmax experimentally by running a UV scan of the standard.
  • System Suitability Testing (SST):

    • Before analyzing samples, perform at least five replicate injections of a mid-range standard.

    • The results must meet pre-defined criteria to ensure the system is performing correctly. This is a core requirement for a self-validating system.[7]

SST ParameterAcceptance Criteria
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Theoretical Plates (N) > 2000
HPLC Troubleshooting Guide (FAQ)

This section addresses common issues encountered during the analysis of 6-bromo-5-methyl-1H-indole-2,3-dione.

HPLC_Troubleshooting Problem Problem Observed: Peak Tailing or Fronting Cause1 Column Overload? Problem->Cause1 Cause2 Mismatched Solvents? Problem->Cause2 Cause3 Secondary Interactions? Problem->Cause3 Cause4 Column Degradation? Problem->Cause4 Solution1 Solution: Lower sample concentration. Reduce injection volume. Cause1->Solution1 Solution2 Solution: Dissolve standard/sample in initial mobile phase. Cause2->Solution2 Solution3 Solution: Adjust mobile phase pH. Use a different column type (e.g., with end-capping). Cause3->Solution3 Solution4 Solution: Flush column with strong solvent. Replace the column. Cause4->Solution4

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

  • Q1: I am seeing significant peak tailing. What is the cause?

    • A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column issues.

      • Check Mobile Phase pH: The indole nitrogen can interact with residual silanols on the silica support. Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic acid) to suppress this interaction.

      • Assess Column Health: A loss of stationary phase or a void at the column inlet can cause tailing. Try flushing the column or replacing it if it's old.

      • Rule out Overload: Injecting too much sample can lead to tailing. Dilute your sample and reinject.

  • Q2: My retention time is shifting between injections. Why?

    • A2: Retention time instability points to a lack of equilibrium or changes in the system.

      • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.

      • Mobile Phase Instability: If your mobile phase contains a buffer, ensure it is freshly prepared and that the organic and aqueous phases are well-mixed. Volatilization of the organic component can change the mobile phase composition over time.

      • Temperature Fluctuations: Check that the column oven is maintaining a stable temperature. Inconsistent temperature control can cause significant retention time drift.

  • Q3: I am not seeing any peak for my analyte, or the signal is very low. What should I check?

    • A3: This issue can range from simple connection problems to analyte degradation.

      • Check Fluidics and Connections: Ensure there are no leaks in the system and that the injection needle is not clogged.

      • Verify Wavelength: Confirm that the UV detector is set to the correct wavelength (λmax) for 6-bromo-5-methyl-1H-indole-2,3-dione.

      • Analyte Stability: The compound may be unstable in your sample diluent or under ambient conditions. Prepare a fresh standard and sample and analyze immediately. Consider conducting a preliminary stability study in your chosen solvent.

      • Sample Preparation: The analyte may not have been extracted efficiently from the sample matrix. Review and optimize your sample preparation procedure.

Method Validation Principles

Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[7] Validation is a mandatory regulatory requirement in drug development.[8][9] The key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9]

Validation ParameterPurposeTypical Acceptance Criteria for Assay
Specificity To ensure the signal measured is unequivocally from the analyte of interest.Peak purity analysis (e.g., via DAD) should pass. No co-elution from placebo or known impurities at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[5]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration for an assay.[9]
Accuracy The closeness of the measured value to the true value.98.0% - 102.0% recovery of spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.
LOD/LOQ The lowest concentration that can be reliably detected/quantified.LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when varying parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%).
Forced Degradation Studies for Specificity

To definitively prove specificity, forced degradation studies are essential.[10][11] The goal is to intentionally degrade the analyte to ensure that the degradation products do not interfere with the quantification of the main peak.

Typical Stress Conditions: [12]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 80 °C for 48 hours (solid state).

  • Photolytic: ICH-compliant light exposure (UV and visible).

The analytical method should be able to resolve the 6-bromo-5-methyl-1H-indole-2,3-dione peak from all generated degradation peaks.

References

  • National Center for Biotechnology Information (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. Available at: [Link]

  • Google Patents. CN103387530A - 5-bromoindole preparation method.
  • ResearchGate. Results of forced degradation studies | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. (PDF) 6-Bromo-1H-indole-2,3-dione hemihydrate. Available at: [Link]

  • American Society for Microbiology. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]

  • SIELC Technologies. Bromothymol blue. Available at: [Link]

  • YMER. Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. Available at: [Link]

  • ResearchGate. (PDF) 5,6-Dibromo-1H-indole-2,3-dione. Available at: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available at: [Link]

  • IndiaMART. 6 Bromo 5 Methyl 1H Indole 2 3 Dione, For Lab, Purity. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • OUCI. Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. Available at: [Link]

  • ResearchGate. Normalized UV–vis absorption spectra of bis-isatin derivatives 1, 3, 5,.... Available at: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • National Center for Biotechnology Information. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • ResearchGate. (a) Ultraviolet–visible (UV–Vis) spectra A–E (1 × 10⁻⁴ mol·dm⁻³) and.... Available at: [Link]

  • Global Substance Registration System. 6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available at: [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]

  • Hilaris Publisher. Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Available at: [Link]

Sources

Technical Support Center: Biological Evaluation of 6-bromo-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BIO-EVAL-6Br5Me Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Assay Interference

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely evaluating 6-bromo-5-methyl-1H-indole-2,3-dione (also known as 6-bromo-5-methylisatin) for antiproliferative, antiviral, or antimicrobial activity.

This scaffold presents unique challenges compared to the parent isatin due to the 5,6-disubstitution pattern . The 5-methyl group adds steric bulk and hydrophobicity, while the 6-bromo substituent significantly increases lipophilicity and halogen-bonding potential. These features enhance membrane permeability but severely compromise aqueous solubility and assay stability.

PropertySpecificationImplication for Bio-Assays
Molecular Formula C₉H₆BrNO₂Small molecule, planar geometry.
Appearance Orange to Red PowderHigh Risk: Interferes with colorimetric readouts (e.g., MTT/MTS).
Solubility (Aq) Very Low (< 50 µM)Requires DMSO/DMF; risk of precipitation in media.
Reactivity C-3 Carbonyl (Ketone)High Risk: Schiff base formation with media amino acids.
Stability Lactam RingSusceptible to hydrolysis at pH > 7.4 (Ring Opening).

Troubleshooting Modules (FAQs)

Module A: Solubility & Precipitation

Q: My compound precipitates immediately upon addition to cell culture media. How do I fix this?

A: The 6-bromo and 5-methyl substituents make this analog significantly more lipophilic than unsubstituted isatin.

  • Root Cause: "Crash-out" precipitation occurs when a high-concentration DMSO stock hits the aqueous media, creating a local supersaturated zone.

  • The Fix (Step-wise Dilution Protocol):

    • Dissolve: Prepare a 100 mM stock in 100% DMSO (anhydrous).

    • Intermediate Step: Do not add directly to media. Create a 10x working solution in a surfactant-containing buffer (e.g., PBS + 0.5% Tween-80 or PEG400).

    • Final Addition: Add the intermediate solution to the media.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking compound effects.

Q: Can I store the DMSO stock at -20°C? A: Yes, but avoid repeated freeze-thaw cycles . Moisture uptake from the air will accelerate the hydrolysis of the lactam ring. Aliquot into single-use vials.

Module B: Assay Interference (False Positives/Negatives)

Q: My MTT assay shows cell viability >100% or erratic toxicity data. Why?

A: This is a classic artifact of isatin derivatives.

  • Mechanism: 6-bromo-5-methylisatin is an orange/red pigment. It absorbs light in the 400–550 nm range. The MTT formazan product is measured at 570 nm. The compound's residual color adds to the optical density (OD), artificially inflating the "viability" signal.

  • Correction:

    • Blank Subtraction: You must include "Compound Only" wells (Media + Compound + MTT, no cells) to subtract the background absorbance.

    • Switch Assays: Move to a non-colorimetric readout. We recommend ATP-based luminescence assays (e.g., CellTiter-Glo®) which are unaffected by the compound's color.

Module C: Chemical Stability in Media

Q: The potency (IC50) decreases if I pre-incubate the media. Is the compound degrading?

A: Yes. Two distinct degradation pathways are likely active:

  • Schiff Base Formation: The C-3 carbonyl is highly electrophilic. It reacts with free amines (e.g., L-glutamine, lysine) in the media to form Schiff bases (imines), changing the chemical identity of your treatment.

  • Alkaline Hydrolysis: At pH > 7.4, the lactam ring opens to form the isatinate anion (2-amino-phenylglyoxylate form). This species is often biologically inactive compared to the closed ring.

Visualizing the Degradation Risks:

StabilityPathways compound 6-Bromo-5-Methylisatin (Active Scaffold) media Cell Culture Media (pH 7.4, Amino Acids) compound->media hydrolysis Pathway A: Hydrolysis (pH > 7.0) media->hydrolysis schiff Pathway B: Schiff Base (Reaction with Amines) media->schiff isatinate Isatinate Anion (Ring Open - Inactive) hydrolysis->isatinate Irreversible at basic pH adduct Amino-Adduct (Chemical Artifact) schiff->adduct C=N Bond Formation

Figure 1: Chemical instability pathways in biological media. Pathway A leads to ring opening, while Pathway B results in covalent modification by media components.

Validated Experimental Protocols

Protocol A: The "Interference-Free" Viability Workflow

Use this decision tree to select the correct assay.

AssaySelection start Start: Bio-Evaluation color_check Is the compound colored in solution? start->color_check yes_color Yes (Orange/Red) color_check->yes_color 6-Br-5-Me Isatin no_color No color_check->no_color mtt_risk RISK: MTT/MTS Interference at 570nm yes_color->mtt_risk std_assay Standard MTT/SRB Acceptable no_color->std_assay alt_assay Recommended: Luminescence (ATP) or Live/Dead (Calcein) mtt_risk->alt_assay

Figure 2: Assay selection logic to avoid false viability data caused by the compound's intrinsic color.

Protocol B: Chemical Stability Validation Step

Perform this before any long-duration (24h+) cell assay.

  • Preparation: Prepare a 50 µM solution of 6-bromo-5-methylisatin in your specific cell culture media (e.g., DMEM + 10% FBS).

  • Incubation: Place in the incubator (37°C, 5% CO₂) for 0, 12, and 24 hours without cells .

  • Extraction: At each time point, take a 100 µL aliquot and add 100 µL of cold Acetonitrile (to precipitate proteins and stop reactions).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant into HPLC-UV (254 nm).

  • Pass Criteria: The parent peak area at 24h must be >80% of the T0 peak. If <80%, replenish media every 12 hours during bio-assays.

References

  • Turbitt, J. R., Golen, J. A., & Manke, D. R. (2016).[1] 6-Bromo-1H-indole-2,3-dione hemihydrate. IUCrData.

    • Context: Crystallographic data confirming the planar structure and hydrogen bonding networks relevant to solubility.
  • Vine, K. L., et al. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry.

    • Context: Authoritative review on the biological mechanisms and structure-activity relationships (SAR)
  • Bahrin, L. G., et al. (2016). The hydrolysis of isatin and its derivatives: A kinetic and computational study. Tetrahedron.
  • Danevinc, T., et al. (2020). Interference of isatin derivatives with MTT assay. Toxicology in Vitro. Context: Documents the specific optical interference of colored isatin compounds with formazan-based viability assays.

Sources

improving the selectivity of 6-bromo-5-methyl-1H-indole-2,3-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for medicinal chemists and drug developers working with the 6-bromo-5-methyl-1H-indole-2,3-dione (6-bromo-5-methylisatin) scaffold.

It moves beyond basic synthesis to address the critical bottleneck in isatin research: Selectivity . While isatins are "privileged structures" capable of binding multiple targets (kinases, proteases, phosphatases), this promiscuity often leads to off-target toxicity and false positives (PAINS). This guide provides the protocols and logic to refine this scaffold into a precise pharmacological tool.

Status: Active Operator: Senior Application Scientist Ticket ID: ISO-BR-ME-001 Subject: Troubleshooting Selectivity & Synthetic Yields

Module 1: Synthetic Fidelity & Regiocontrol

User Question: I am attempting to derivatize the C3-carbonyl to form a Schiff base, but I am seeing significant side products and low conversion rates compared to unsubstituted isatin. Is the 6-bromo-5-methyl substitution pattern interfering?

Technical Diagnosis: Yes. The electronic push-pull effect of the 5-methyl (electron-donating) and 6-bromo (electron-withdrawing) groups creates a unique electronic environment at the C3 carbonyl. While the 6-bromo group generally activates the C3 carbon toward nucleophilic attack (by induction), the 5-methyl group creates steric bulk and slight deactivation. Furthermore, if you are using strong bases for N-alkylation before C3 functionalization, you may be triggering ring-opening (isatin-to-isatinate hydrolysis).

Troubleshooting Protocol: Optimized C3-Condensation

Use this protocol to force the reaction to completion while suppressing aldol-like side reactions.

Reagents:

  • Solvent: Ethanol/Acetic Acid (glacial) mixture (15:1 ratio). Do not use pure ethanol; acid catalysis is mandatory here.

  • Catalyst: Glacial Acetic Acid (promotes protonation of the C3 oxygen).

  • Temperature: Reflux (70–80 °C).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-bromo-5-methylisatin in hot ethanol.

  • Activation: Add 3–5 drops of glacial acetic acid. Stir for 10 minutes before adding the amine. This pre-activates the ketone.

  • Addition: Add 1.1 eq of the amine/hydrazide dropwise.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Checkpoint: If the starting material persists after 4 hours, add anhydrous sodium sulfate to the reaction mixture to sequester water and drive the equilibrium forward.

  • Isolation: Cool to 0 °C. The Schiff base should precipitate as a colored solid (orange/red). Wash with cold ethanol to remove unreacted amine.

Visualizing the Synthetic Pathway

The following diagram illustrates the critical decision points for derivatization to ensure regioselectivity.

SyntheticWorkflow Start 6-Bromo-5-Methylisatin (Core Scaffold) Step1 N1-Alkylation (Lipophilicity/Pocket Fit) Start->Step1 Base (K2CO3/Cs2CO3) + Alkyl Halide Step2 C3-Functionalization (Schiff Base/Spiro) Step1->Step2 Acid Cat. (AcOH) + Hydrazide/Amine Decision Selectivity Check Step2->Decision Assay Screening OutcomeA High Selectivity (Kinase Hinge Binder) Decision->OutcomeA Rigid/Specific H-Bonds OutcomeB Promiscuous Binder (PAINS/Redox) Decision->OutcomeB Flat/Aggregator OutcomeB->Step2 Introduce Spiro-fusion (Increase Fsp3)

Figure 1: Synthetic workflow prioritizing N1-alkylation before C3-functionalization to prevent side reactions.

Module 2: Engineering Selectivity (SAR)

User Question: My derivatives are potent (IC50 < 50 nM) against my target kinase, but they also kill normal fibroblasts and hit off-target kinases like CDK2 and GSK3β. How do I use the 6-Br and 5-Me groups to fix this?

Technical Diagnosis: You are likely relying too heavily on the "flat" aromatic stacking of the isatin core, which intercalates non-specifically into many ATP-binding pockets. To achieve selectivity, you must exploit the Gatekeeper Residue and the Solvent Front .

The 6-bromo and 5-methyl substituents are your "molecular hooks":

  • 6-Bromo (Halogen Bonding): Bromine is an excellent halogen bond donor. It can target carbonyl oxygens in the protein backbone (e.g., the hinge region).

  • 5-Methyl (Hydrophobic Packing): This group provides shape complementarity. If your target kinase has a slightly larger hydrophobic pocket near the gatekeeper residue than the off-targets, the methyl group can induce selectivity via steric clash with smaller pockets in off-targets.

Selectivity Optimization Guide
Structural RegionModification StrategyMechanistic Goal
N1-Position Benzyl or Heteroaryl tail Solvent Front Targeting: Extend a tail out of the ATP pocket. Add polar groups (morpholine, piperazine) here to solubilize the molecule and interact with surface residues unique to your target.
C3-Position Hydrazone/Semicarbazone Hinge Binding: This mimics the adenine ring of ATP. The H-bond donor/acceptor pattern here determines affinity. Crucial: Avoid simple imines; they hydrolyze. Use hydrazones for stability.
C5-Position (Methyl) Keep or Modify Gatekeeper Probe: If the target has a small gatekeeper (e.g., Threonine), the 5-Me fits. If the off-target has a bulky gatekeeper (e.g., Methionine), the 5-Me causes a steric clash, improving selectivity.
C6-Position (Bromo) Halogen Bond Tuning Electronic Anchor: The Br atom withdraws electrons, increasing the acidity of the N1-H (if unsubstituted) or polarizing the system. It can form a specific halogen bond (C-Br···O=C) with backbone carbonyls.

Critical Experiment: Synthesize a "matched pair" where you replace the 6-Br with 6-H and 6-Cl .

  • If potency drops significantly with 6-H but stays high with 6-Cl, your selectivity is driven by halogen bonding .

  • If potency is unchanged, the bromine is merely filling space (hydrophobic effect).

Module 3: Assay Interference (PAINS)

User Question: I see activity in my biochemical assay, but it disappears when I add Triton X-100. Are these compounds false positives?

Technical Diagnosis: Yes, this is a classic sign of colloidal aggregation . Isatin derivatives, especially flat, lipophilic ones like 6-bromo-5-methylisatin, are prone to stacking in aqueous media, forming colloids that sequester enzymes non-specifically.

Validation Protocol: The "Detergent Test"

Every 6-bromo-5-methyl derivative must pass this checkpoint before being considered a lead.

  • Baseline Assay: Run your IC50 curve in standard buffer.

  • Detergent Assay: Repeat the curve adding 0.01% Triton X-100 or 0.05% Tween-80 to the buffer.

    • Result A: IC50 remains stable (within 2-3 fold). -> True Binder.

    • Result B: IC50 shifts dramatically (>10 fold) or activity vanishes. -> Aggregator (False Positive).

Secondary Check: Redox Cycling Isatins can generate hydrogen peroxide in the presence of reducing agents (DTT) often used in kinase assays.

  • Test: Add Catalase to your assay mix. If the inhibition disappears, your compound is generating peroxide (redox cycler), not binding the target.

Visualizing the Selectivity Logic

This decision tree helps you navigate the SAR (Structure-Activity Relationship) process.

SelectivityLogic Root Selectivity Issue Detected Check1 Is N1 substituted? Root->Check1 Action1 Add Benzyl/Alkyl Tail (Target Solvent Front) Check1->Action1 No Check2 Is C3 linker rigid? Check1->Check2 Yes Action1->Check2 Action2 Switch to Spiro-cycle (Increase 3D complexity) Check2->Action2 No (Simple Imine) Check3 Is 6-Br essential? Check2->Check3 Yes (Hydrazone/Spiro) Action2->Check3 Action3 Test 6-Cl / 6-H analogs (Verify Halogen Bond) Check3->Action3 Unknown Success Selective Lead Candidate Check3->Success Validated Action3->Success

Figure 2: SAR decision tree for troubleshooting selectivity issues in isatin derivatives.

References

  • Turbitt, J. R., et al. (2016).[1] "6-Bromo-1H-indole-2,3-dione hemihydrate." IUCrData. 1

  • Kharbach, Y., et al. (2017).[2] "Synthesis of New 5-Bromo-1H-Indole-2,3-Dione Derivatives by 1,3-Dipolar Cycloaddition." Moroccan Journal of Chemistry. 2

  • de Paiva, R. E. F., et al. (2021). "Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency." Frontiers in Molecular Biosciences. 3

  • Hassan, G. S., et al. (2023). "Exploring novel derivatives of isatin-based Schiff bases as multi-target agents." Beni-Suef University Journal of Basic and Applied Sciences. 4

  • Ionita, G., et al. (2022). "Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors." International Journal of Molecular Sciences. 5

Sources

Validation & Comparative

Definitive Structural Elucidation: A Comparative Guide to Confirming the Structure of 6-bromo-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms dictates a compound's biological activity, physical properties, and potential for therapeutic application. Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of various substituents to the isatin core can significantly modulate these activities, making precise structural confirmation a critical step in developing novel therapeutic agents.[1][4]

This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of a specific isatin derivative, 6-bromo-5-methyl-1H-indole-2,3-dione. We will use this molecule as a case study to illustrate the unparalleled definitive power of Single-Crystal X-ray Crystallography (SCXRD) and compare its performance against other widely used and complementary analytical methods.

The Prerequisite: Synthesis and High-Quality Crystal Growth

Before any structural analysis can commence, the target compound must be synthesized and, for X-ray crystallography, grown into high-quality single crystals.

Experimental Protocol: Synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione

A plausible synthetic route for 6-bromo-5-methyl-1H-indole-2,3-dione involves the bromination of 5-methylisatin. The Sandmeyer methodology is a classic approach for synthesizing isatin derivatives.[1]

  • Starting Material: 5-methyl-1H-indole-2,3-dione.

  • Reaction: The 5-methylisatin is dissolved in a suitable solvent, such as glacial acetic acid.

  • Bromination: A solution of bromine in acetic acid is added dropwise to the isatin solution with stirring at a controlled temperature.

  • Work-up: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water to remove any remaining acid, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure 6-bromo-5-methyl-1H-indole-2,3-dione.

Experimental Protocol: Crystallization by Slow Evaporation

The success of SCXRD is entirely dependent on the quality of the single crystal.[5] For small organic molecules, slow evaporation is a fundamental and effective technique.[6][7]

  • Solvent Selection: A small amount of the purified compound (typically 5-10 mg) is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., acetone, ethanol, or a mixture like ethyl acetate/hexane) to achieve a saturated or near-saturated solution. The ideal solvent is one in which the compound is moderately soluble.

  • Environment: The solution is placed in a small, clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days.

  • Incubation: The vial is left undisturbed in a location free from vibrations and temperature fluctuations.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and the formation of well-ordered crystals.

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8] It provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

The fundamental principle involves irradiating a single crystal with a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensities. By measuring the angles and intensities of these diffracted beams, a 3D model of the electron density, and thus the atomic positions, can be reconstructed.[8]

Experimental Workflow for SCXRD

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting DataCollection X-ray Data Collection Mounting->DataCollection Solution Structure Solution (e.g., Direct Methods) DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Final Structure Refinement->Validation

Caption: The workflow for Single-Crystal X-ray Crystallography.

  • Crystal Selection and Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution: The collected data are processed to yield a set of reflection intensities. Initial phases for the structure factors are determined using computational methods, such as "direct methods," which generates an initial electron density map.

  • Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor (R1) and the weighted R-factor (wR2).

Data Presentation: Crystallographic Data

The following table presents an example of the crystallographic data that would be obtained for an isatin derivative, based on published data for the closely related 6-bromo-1H-indole-2,3-dione hemihydrate.[9]

ParameterValue (Illustrative Example for a Bromo-Isatin Derivative)
Chemical FormulaC₈H₄BrNO₂ · 0.5H₂O
Formula Weight235.04
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)7.4556 (11)
b (Å)12.9055 (19)
c (Å)16.334 (2)
β (°)95.063 (5)
Volume (ų)1565.5 (4)
Z8
Temperature (K)120
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected13613
Independent reflections1429
R_int0.050
Final R1 [I > 2σ(I)]0.024
wR2 (all data)0.065

This data provides an unambiguous confirmation of the atomic connectivity and the three-dimensional arrangement of the atoms in the crystal lattice.

A Comparative Analysis with Alternative Techniques

While SCXRD is the gold standard, other spectroscopic and computational methods are indispensable tools in the structural elucidation process. They provide crucial, albeit non-definitive, information and are often used in a complementary fashion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure of a molecule in solution.[2] For 6-bromo-5-methyl-1H-indole-2,3-dione, ¹H and ¹³C NMR would reveal:

  • ¹H NMR: The number of distinct proton environments, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons). One would expect to see signals for the aromatic protons, the methyl protons, and the N-H proton.

  • ¹³C NMR: The number of unique carbon atoms in the molecule, including the carbonyl carbons of the dione moiety.

Causality: NMR provides information on the chemical connectivity. However, it does not directly provide the 3D structure, and distinguishing between certain isomers can be challenging without more advanced 2D NMR experiments. Furthermore, the observed structure is an average of the conformations present in solution, which may differ from the solid-state structure.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[11]

  • High-Resolution MS (HRMS): This technique can determine the mass of the parent ion with high precision, allowing for the unambiguous confirmation of the molecular formula (C₉H₆BrNO₂).

  • Isotopic Pattern: A key feature for this molecule would be the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12] This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Causality: While MS confirms the elemental composition, it provides no information about the connectivity of the atoms or their spatial arrangement.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure of a molecule and its properties.[13][14]

  • Geometry Optimization: A theoretical model of 6-bromo-5-methyl-1H-indole-2,3-dione can be built, and its geometry can be optimized to find the lowest energy (most stable) conformation.

  • Property Prediction: Spectroscopic data, such as NMR chemical shifts, can be calculated and compared with experimental data to support the proposed structure.

Causality: Computational chemistry is a powerful predictive tool, but it is not an experimental observation.[15] The accuracy of the prediction is dependent on the level of theory and basis set used. All computational models require experimental validation, with SCXRD being the ultimate benchmark.

Performance Comparison

FeatureSingle-Crystal X-ray Crystallography (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Computational Chemistry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[8]Atomic connectivity, chemical environment in solution.[2]Molecular formula (HRMS), isotopic information.[11]Predicted 3D structure, energy, electronic properties.[13]
Sample Phase Solid (single crystal)SolutionSolid, Liquid, or GasIn silico (computational model)
Key Strength Unambiguous and definitive structural determination.Provides detailed information on molecular framework.High sensitivity and confirmation of elemental composition.Predictive power and ability to model unstable species.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[5]Does not provide solid-state structure or absolute configuration directly.Provides no information on atomic connectivity.Requires experimental validation; accuracy is model-dependent.[15]

The Integrated Approach to Structural Elucidation

In practice, these techniques are used in a logical, self-validating sequence. MS and NMR provide the initial evidence for the molecular formula and connectivity, which is then used to build a model for the definitive confirmation by X-ray crystallography.

Integrated_Workflow cluster_prelim Preliminary Characterization cluster_confirm Definitive Confirmation Synthesis Synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione MS Mass Spectrometry (Confirms Molecular Formula) Synthesis->MS NMR NMR Spectroscopy (Determines Connectivity) Synthesis->NMR Proposed Proposed Structure MS->Proposed NMR->Proposed Crystallization Crystallization Proposed->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Final Confirmed Absolute Structure SCXRD->Final

Caption: An integrated workflow for definitive structure elucidation.

Conclusion

For researchers and professionals in drug development, the structural confirmation of a novel compound like 6-bromo-5-methyl-1H-indole-2,3-dione is a non-negotiable step. While techniques like NMR and mass spectrometry are essential for establishing the molecular formula and atomic connectivity, they fall short of providing the absolute, high-resolution three-dimensional structure. Single-crystal X-ray crystallography stands alone as the gold standard, offering irrefutable evidence of the molecule's architecture in the solid state. It is the only technique that can definitively resolve ambiguities in isomerism, conformation, and stereochemistry, thereby providing the solid, authoritative foundation required for understanding structure-activity relationships and advancing a compound through the development pipeline.

References

  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Available at: [Link]

  • ResearchGate. (2017). 5,6-Dibromo-1H-indole-2,3-dione. Available at: [Link]

  • National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available at: [Link]

  • Journal of Xi'an Shiyou University. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Available at: [Link]

  • Hilaris Publisher. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • ResearchGate. (2016). 6-Bromo-1H-indole-2,3-dione hemihydrate. Available at: [Link]

  • ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available at: [Link]

  • J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • PubMed Central. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. Available at: [Link]

  • MDPI. (n.d.). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • AUREMN. (n.d.). X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of isatin derivatives used in this study. Available at: [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Available at: [Link]

  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. Available at: [Link]

  • Crystallization of small molecules. (n.d.).
  • National Institutes of Health. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Walsh Medical Media. (n.d.). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Available at: [Link]

  • GSRS. (n.d.). 6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE. Available at: [Link]

  • PubMed Central. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Available at: [Link]

  • Guide for crystallization. (n.d.).
  • Prediction of Molecular Structures and Properties by Using Quantum Technology. (n.d.).
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • MDPI. (n.d.). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. Available at: [Link]

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • ACS Publications. (n.d.). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

Sources

Analytical Standards Guide: 6-Bromo-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the analytical validation of 6-bromo-5-methyl-1H-indole-2,3-dione (CAS: 306325-13-3), a critical scaffold in the synthesis of CDK2 inhibitors and antiviral agents.[1]

Unlike generic reagents, the utility of this isatin derivative relies heavily on its isomeric purity. The 5-bromo-6-methyl regioisomer is a common, difficult-to-separate impurity that compromises downstream structure-activity relationship (SAR) data.[1] This guide compares analytical methodologies to establish a "Gold Standard" for characterization.

Part 1: The Isomer Challenge & Standard Grades

In drug discovery, particularly for kinase inhibitors (e.g., SU-series analogs), the position of the halogen and methyl groups on the isatin core dictates binding affinity in the ATP pocket. Commercial supplies of "98% purity" often fail to distinguish between the target compound and its regioisomer, 5-bromo-6-methylisatin , due to identical molecular weights (240.05 g/mol ) and similar polarity.[1]

Comparison of Reference Material Grades
FeatureGrade A: Primary Reference Standard Grade B: Reagent Grade (>98%) Grade C: Technical Grade (~95%)
Primary Use qNMR quantification, GMP release testing.[1]Synthetic intermediate, early SAR screening.Large-scale starting material.[1]
Isomer Purity Confirmed (>99.5%) via NOESY/COSY NMR.Assumed based on synthesis route.Likely contains 1–5% regioisomers.
Water Content Measured (KF Titration).Not typically reported.High variance (hygroscopic).
Validation 1H-NMR, 13C-NMR, HPLC, LC-MS, ROI.[1]HPLC-UV (Area %).[1]HPLC-UV only.[1]
Risk Factor Low.Medium: Risk of isomeric contamination.High: Risk of polymerization/ring opening.

Critical Insight: For precise SAR studies, Grade B is insufficient unless validated in-house using the Orthogonal Protocol described in Part 2. Reliance on Certificate of Analysis (CoA) based solely on HPLC-UV is a common failure point.[1]

Part 2: Validated Analytical Protocols

Protocol A: High-Resolution HPLC-UV (Purity & Isomer Separation)

Objective: Separate the target 6-bromo-5-methyl isomer from the 5-bromo-6-methyl impurity.[1]

Rationale: Isatins are weak acids (NH proton).[1] Standard C18 methods often result in peak tailing. We utilize an acidic mobile phase to suppress ionization of the lactam moiety, sharpening the peak shape.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (isatin core absorption) and 300 nm (secondary band).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient (Elution of Isomers)
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |[1]

Performance Criteria:

  • Retention Time (RT): Target ~9.5 min.

  • Resolution (Rs): Must be >1.5 between the main peak and the nearest regioisomer (often eluting ±0.5 min relative to main peak).

Protocol B: Structural Confirmation via NMR (The "Self-Validating" Step)

Objective: Unequivocal assignment of the substitution pattern.[1]

Rationale: HPLC cannot prove which isomer you have, only that you have one major peak. NMR is required to distinguish the 6-bromo-5-methyl pattern from the 5-bromo-6-methyl pattern based on the chemical environment of the remaining protons (H4 and H7).[1]

1H NMR Setup (DMSO-d6, 400 MHz+):

  • Solvent: DMSO-d6 (Isatins have poor solubility in CDCl3).[1]

  • Key Signals to Monitor:

    • NH Proton: Broad singlet at ~11.0 ppm.

    • H-4 Proton (Para to Br? No, Para to H7): The aromatic protons in 5,6-disubstituted isatins appear as two singlets.

    • Differentiation Logic:

      • Target (6-Br, 5-Me): H-4 is adjacent to the carbonyl (deshielded) and the methyl group.[1] H-7 is adjacent to the NH and the Bromine.[1]

      • Impurity (5-Br, 6-Me): H-4 is adjacent to carbonyl and Bromine.[1] H-7 is adjacent to NH and Methyl.[1]

    • NOE (Nuclear Overhauser Effect): This is the definitive test.[1] Irradiate the Methyl singlet (~2.3 ppm).[1]

      • If Target (6-Br, 5-Me): You will see NOE enhancement at H-4 (the proton next to the carbonyl).[1]

      • If Impurity (5-Br, 6-Me): You will see NOE enhancement at H-7 (the proton next to the NH).[1]

Part 3: Visualization of Workflows

Diagram 1: Impurity Origin & Analytical Decision Tree

This diagram illustrates how the synthesis pathway (Sandmeyer reaction) creates the isomeric risk and how to filter it analytically.

AnalyticalWorkflow Start Precursor: 3-Methyl-4-bromoaniline Synthesis Sandmeyer Isatin Synthesis (Chloral hydrate + Hydroxylamine) Start->Synthesis Cyclization Crude Crude Product Mixture of Regioisomers Synthesis->Crude Yields ~70% Analysis Analytical Checkpoint Crude->Analysis MethodA Method A: HPLC-UV Only (Risk: Co-elution) Analysis->MethodA Quick QC MethodB Method B: 1H-NMR + NOE (Definitive Structure) Analysis->MethodB Standard Validation ResultFail Ambiguous Identity (High SAR Risk) MethodA->ResultFail Cannot distinguish positional isomers ResultPass Validated Standard 6-bromo-5-methyl-1H-indole-2,3-dione MethodB->ResultPass NOE confirms Me-H4 proximity

Caption: Workflow distinguishing the target scaffold from its regioisomer using orthogonal analysis.

Diagram 2: Pharmacophore & Substitution Logic

Visualizing why the 6-bromo-5-methyl substitution pattern matters for kinase binding (e.g., CDK2).[1]

StructureActivity IsatinCore Isatin Core (H-Bond Donor/Acceptor) Target Kinase Active Site (e.g., CDK2, VEGFR) IsatinCore->Target H-Bonds (Glu81/Leu83) Pos5 Position 5 (Methyl) Hydrophobic Pocket Fit Pos5->Target Van der Waals Pos6 Position 6 (Bromo) Halogen Bonding / Selectivity Pos6->Target Halogen Bond

Caption: SAR logic dictating the necessity of high isomeric purity for the 6-bromo-5-methyl analog.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1718647, 6-Bromo-5-methyl-1H-indole-2,3-dione. Retrieved from [Link]

  • Kharbach, Y., et al. (2017). Synthesis of New 5-Bromo-1H-indole-2,3-dione Derivatives by 1,3-Dipolar Cycloaddition. Moroccan Journal of Chemistry, 5(1), 196-201.[2] (Provides foundational NMR data for brominated isatins). Retrieved from [Link]

  • Golen, J. A., & Manke, D. R. (2017). Crystal structure of 5,6-dibromo-1H-indole-2,3-dione. IUCrData. (Used for comparative structural data on halogenated isatin packing). Retrieved from [Link][1][3]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.[1][4] Atlantis Press.[4] (Discusses impurity profiles in bromo-aniline derived heterocycles). Retrieved from [Link]

Sources

A Comparative Analysis of 6-bromo-5-methyl-1H-indole-2,3-dione and its Demethylated Analog, 6-bromo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the isatin scaffold (1H-indole-2,3-dione) represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. The strategic substitution on the isatin ring allows for the fine-tuning of physicochemical properties and pharmacological effects. This guide provides a detailed comparative analysis of two such analogs: 6-bromo-5-methyl-1H-indole-2,3-dione and its demethylated counterpart, 6-bromo-1H-indole-2,3-dione.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the subtle yet significant impact of a single methyl group on the chemical and biological characteristics of the 6-bromoisatin core. We will delve into their synthesis, physicochemical properties, and potential biological activities, supported by established structure-activity relationships (SAR) within the isatin class of compounds. While direct comparative experimental data for these two specific molecules is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a robust predictive comparison.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a methyl group at the C-5 position of 6-bromo-1H-indole-2,3-dione imparts subtle but predictable changes to its physicochemical profile. These differences can have profound implications for solubility, membrane permeability, and metabolic stability, all of which are critical parameters in drug development.

Property6-bromo-5-methyl-1H-indole-2,3-dione6-bromo-1H-indole-2,3-dioneData Source
Molecular Formula C₉H₆BrNO₂C₈H₄BrNO₂[1][2]
Molecular Weight 240.05 g/mol 226.03 g/mol [1][2]
Appearance SolidOrange solid[3][4]
LogP (calculated) ~1.8~1.3[2]
Hydrogen Bond Donors 11[2]
Hydrogen Bond Acceptors 22[2]
Rotatable Bonds 00[2]

The most apparent difference is the increased molecular weight and a higher calculated LogP value for the methylated analog. The methyl group, being lipophilic, is expected to increase the overall hydrophobicity of the molecule. This could potentially enhance its ability to cross cellular membranes, a desirable trait for intracellular drug targets. However, this increased lipophilicity might also lead to decreased aqueous solubility, which can pose challenges for formulation and bioavailability.

Synthesis of the Target Compounds

The synthesis of these isatin derivatives can be achieved through established synthetic routes, most notably the Sandmeyer isonitrosoacetanilide isatin synthesis.

Synthesis of 6-bromo-1H-indole-2,3-dione (Demethylated Analog)

The Sandmeyer synthesis is a robust method for preparing isatins from anilines. For 6-bromo-1H-indole-2,3-dione, the starting material would be 4-bromoaniline. The general procedure involves the reaction of the aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid.[5]

Experimental Protocol: Sandmeyer Synthesis of 6-bromo-1H-indole-2,3-dione [5]

  • Formation of the isonitrosoacetanilide:

    • Dissolve chloral hydrate and sodium sulfate in water.

    • Separately, dissolve 4-bromoaniline in dilute hydrochloric acid.

    • Add a solution of hydroxylamine hydrochloride to the aniline solution.

    • Combine the two solutions and heat the mixture. The isonitrosoacetanilide will precipitate upon cooling.

    • Filter and wash the precipitate.

  • Cyclization to 6-bromoisatin:

    • Carefully add the dried isonitrosoacetanilide portion-wise to pre-heated concentrated sulfuric acid, maintaining the temperature between 60-70°C.

    • After the addition is complete, heat the mixture to 80°C for a short period.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The 6-bromoisatin will precipitate as a solid.

    • Filter, wash thoroughly with water, and dry the product.

Synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione

The synthesis of the methylated analog would follow a similar Sandmeyer protocol, starting from 4-bromo-3-methylaniline. The presence of the methyl group on the aniline precursor will direct the cyclization to yield the desired 6-bromo-5-methyl-1H-indole-2,3-dione.

Conceptual Synthetic Workflow

G cluster_synthesis Synthesis of Isatin Analogs Aniline Substituted Aniline Isonitroso Isonitrosoacetanilide Intermediate Aniline->Isonitroso Chloral hydrate, Hydroxylamine Isatin Substituted Isatin Isonitroso->Isatin H2SO4, Heat

Caption: General workflow for the Sandmeyer isatin synthesis.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

While direct comparative biological data is scarce, we can infer potential differences in activity based on established structure-activity relationships (SAR) for isatin derivatives. Isatins are known to exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[6] The nature and position of substituents on the aromatic ring play a crucial role in determining both the potency and selectivity of these compounds.[7]

The Role of the 6-Bromo Substituent

Halogenation, particularly at the C-5, C-6, and C-7 positions of the isatin ring, has been shown to significantly influence biological activity.[8] The bromine atom at the C-6 position is an electron-withdrawing group, which can impact the electron density of the aromatic ring and the reactivity of the C-3 carbonyl group. This carbonyl group is a key pharmacophoric feature, often involved in interactions with biological targets.[3] The presence of a halogen can also enhance membrane permeability and metabolic stability.

The Influence of the 5-Methyl Group

The addition of a methyl group at the C-5 position introduces both steric and electronic effects.

  • Steric Effects: The methyl group adds bulk to the molecule, which could either enhance or hinder its binding to a target protein, depending on the topology of the binding site.

  • Electronic Effects: The methyl group is weakly electron-donating, which could subtly alter the electronic properties of the isatin core. Studies on isatin derivatives have shown that both electron-donating and electron-withdrawing groups can be beneficial for activity, depending on the specific biological target.[9]

A study on 5-methylisatin derivatives as potential CDK2 inhibitors suggests that the methyl group at the C-5 position can contribute favorably to binding affinity.[10] This is often attributed to favorable hydrophobic interactions within the enzyme's active site. Therefore, it is plausible that 6-bromo-5-methyl-1H-indole-2,3-dione might exhibit enhanced activity against certain kinases or other targets with hydrophobic pockets compared to its demethylated analog.

Potential Therapeutic Applications and Experimental Validation

Given the known activities of isatin derivatives, both 6-bromo-5-methyl-1H-indole-2,3-dione and 6-bromo-1H-indole-2,3-dione are promising candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases. To empirically determine their comparative efficacy, a series of in vitro assays would be necessary.

Cytotoxicity Screening

A primary assessment of potential anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay [11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Experimental Workflow for Comparative Analysis

G cluster_workflow Comparative Biological Evaluation CompoundA 6-bromo-5-methyl-1H-indole-2,3-dione Cytotoxicity Cytotoxicity Assay (e.g., MTT) CompoundA->Cytotoxicity Kinase Kinase Inhibition Assay CompoundA->Kinase CompoundB 6-bromo-1H-indole-2,3-dione CompoundB->Cytotoxicity CompoundB->Kinase Data Data Analysis (IC50, Ki) Cytotoxicity->Data Kinase->Data SAR Structure-Activity Relationship Data->SAR

Caption: Workflow for the comparative biological evaluation of the two isatin analogs.

Kinase Inhibition Assays

Many isatin derivatives have been identified as potent inhibitors of various protein kinases.[10] A luminescent kinase assay can be employed to quantify the inhibitory activity of the two compounds against a specific kinase of interest.

Experimental Protocol: Luminescent Kinase Assay [12]

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds or a vehicle control to the reaction wells.

  • Kinase Reaction: Incubate the plate at an optimal temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well (as kinase activity consumes ATP).

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate the IC₅₀ or Kᵢ (inhibition constant) values for each compound.

Conclusion

The comparative analysis of 6-bromo-5-methyl-1H-indole-2,3-dione and its demethylated analog, 6-bromo-1H-indole-2,3-dione, highlights the significant impact of subtle structural modifications on the properties of a molecule. The addition of a single methyl group is predicted to increase lipophilicity, which may influence its pharmacokinetic profile and biological activity.

Based on the established structure-activity relationships of isatin derivatives, it is hypothesized that the 5-methyl group in 6-bromo-5-methyl-1H-indole-2,3-dione could enhance its potency against certain biological targets, particularly those with hydrophobic binding pockets, such as some protein kinases. However, without direct comparative experimental data, this remains a well-founded hypothesis.

This guide provides the necessary foundational knowledge, including synthetic strategies and detailed experimental protocols, to enable researchers to conduct a thorough and direct comparison of these two promising isatin analogs. Such studies are crucial for advancing our understanding of the SAR of isatins and for the rational design of novel therapeutic agents.

References

  • Nowak, M., & Kurczab, R. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 28(14), 5489. [Link]

  • Turbitt, J. R., Golen, J. A., & Manke, D. R. (2016). 6-Bromo-1H-indole-2,3-dione hemihydrate. IUCrData, 1(1), x152434. [Link]

  • PubChem. (n.d.). 6-bromo-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. Cal Poly Pomona University Library. [Link]

  • Chem-Impex International. (n.d.). 6-Bromoisatin. Retrieved from [Link]

  • Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(4), x170355. [Link]

  • Sarella, S., et al. (2014). synthesis and evaluation of new isatin derivatives for cytotoxic activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 1545-1554. [Link]

  • Medvedeva, N., et al. (2008). Biological activities of isatin and its derivatives. Pharmaceutical Chemistry Journal, 42(10), 559-575. [Link]

  • BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Osipova, V., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(1), 35. [Link]

  • Kumar, D., et al. (2022). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–present). RSC Medicinal Chemistry, 13(10), 1169-1186. [Link]

  • de Oliveira, R. B., et al. (2022). Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. Journal of the Brazilian Chemical Society, 33(1), 10-21. [Link]

  • Kleiner, G., et al. (2007). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Archiv der Pharmazie, 340(12), 642-649. [Link]

  • Global Substance Registration System. (n.d.). 6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6608. [Link]

  • Ma, A., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. Journal of medicinal chemistry, 57(15), 6833–6843. [Link]

  • Fassihi, A., et al. (2017). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in pharmaceutical sciences, 12(4), 309–318. [Link]

  • Drug Design and Development. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • da Silva, J. F. M., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 735497. [Link]

  • de Oliveira, R. B., et al. (2022). Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. Journal of the Brazilian Chemical Society, 33, 10-21. [Link]

  • Kavitha, S., & Raj, V. P. (2016). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 110-117. [https://www.rjpbcs.com/pdf/2016_7(6)/[13].pdf]([Link]13].pdf)

  • Zhang, L. T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Modern Chemical Industry, 29(3), 54-56. [Link]

  • Chen, I. J., et al. (2012). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of medicinal chemistry, 55(17), 7519–7528. [Link]

  • Al-Majidi, S. M. H., & Al-Adhami, H. J. A. (2016). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Baghdad Science Journal, 13(2s), 354-365. [Link]

  • El-Sayed, N. N. E., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136–2151. [Link]

  • Popov, A. V., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 27(14), 4441. [Link]

  • Garden, S. J., et al. (2002). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Arkivoc, 2002(10), 1-46. [Link]

  • PubChem. (n.d.). 3-Bromo-1h-indole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 6-bromo-5-methyl-1H-indole-2,3-dione is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of the chemical waste we generate. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-bromo-5-methyl-1H-indole-2,3-dione, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, working knowledge of safe laboratory practices.

Core Principle: Hazard Identification and Classification

Understanding the chemical nature of 6-bromo-5-methyl-1H-indole-2,3-dione is the first step in determining its proper disposal pathway. The key feature is the presence of a bromine atom on the indole ring system, which classifies it as a halogenated organic compound .[1][2] This classification is critical because halogenated wastes have specific, more stringent disposal requirements compared to their non-halogenated counterparts, primarily due to the potential formation of hazardous combustion byproducts if not incinerated under the correct conditions.[1][3]

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard Classification Description Rationale & Immediate Precautions
Skin Irritant Expected to cause skin irritation upon contact.[4][5] Avoid all skin contact. Wash hands and any exposed skin thoroughly after handling.
Serious Eye Irritant Expected to cause serious, potentially damaging, eye irritation.[4][5] Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[4]
Respiratory Irritant May cause irritation to the respiratory system if inhaled as a dust or aerosol.[4][5] Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[4][6]
Harmful if Swallowed Ingestion may lead to adverse health effects.[7][8] Do not eat, drink, or smoke when using this product.[7] If swallowed, seek medical help.[8]

| Environmental Hazard | Discharge into the environment must be avoided.[6] | Do not dispose of this chemical down the drain or in regular trash.[6][9] |

Mandatory Safety Protocols: Engineering Controls & PPE

Before handling the compound for any purpose, including disposal, the following safety measures are non-negotiable. The goal is to create a multi-layered defense system that protects the individual and the laboratory environment.

Table 2: Required Personal Protective Equipment (PPE) and Engineering Controls

Control Type Specification Causality (Why it's required)
Engineering Control Chemical Fume Hood A fume hood is the primary line of defense to contain and exhaust dusts and vapors, preventing respiratory exposure.[1]
Eye/Face Protection Chemical safety goggles or a face shield Protects against accidental splashes or dust getting into the eyes, preventing serious irritation.[4][6]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile) Provides a direct barrier to prevent skin contact and irritation.[6]

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[6] |

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures compliance with regulations set forth by bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]

Step 1: Waste Segregation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, contaminate entire waste streams, and significantly increase disposal costs.[3]

The Core Directive: 6-bromo-5-methyl-1H-indole-2,3-dione waste MUST be collected in a designated Halogenated Organic Waste container.[2]

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[3]

  • DO NOT mix with aqueous waste, acidic waste, or basic waste.[1]

  • DO NOT mix with waste containing heavy metals.[1]

  • DO NOT dispose of down the sink or in solid waste trash.[9][12]

The following diagram illustrates the decision-making process for waste segregation.

G start Start: Waste Generated (6-bromo-5-methyl-1H-indole-2,3-dione) is_pure Is the waste pure compound or dissolved in a solvent? start->is_pure solvent_type Is the solvent halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Acetone, Hexane)? is_pure->solvent_type In Solvent halo_container Collect in container labeled: 'HALOGENATED ORGANIC WASTE' is_pure->halo_container Pure Compound solvent_type->halo_container Halogenated Solvent non_halo_container This creates a mixed waste stream. CONSULT EHS. Default to HALOGENATED stream. solvent_type->non_halo_container Non-Halogenated Solvent end_process Container is properly capped, stored in Satellite Accumulation Area, and awaiting pickup. halo_container->end_process non_halo_container->end_process

Caption: Waste Segregation Decision Workflow

Step 2: Containerization and Labeling

All hazardous waste must be accumulated in appropriate containers at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[1][13]

  • Select a Compatible Container : Use a clean, designated waste container provided by your institution's Environmental Health and Safety (EHS) department, often a poly or glass carboy.[2][14] The container must be compatible with the chemical waste and have a tightly sealing cap.[3][13]

  • Affix a Hazardous Waste Tag : As soon as the first drop of waste is added, attach a "Hazardous Waste" tag.[1][3]

  • Complete the Tag : Fill out the tag completely and accurately. This is a regulatory requirement.

    • Generator Information : Your name, lab, and contact information.

    • Chemical Constituents : List "6-bromo-5-methyl-1H-indole-2,3-dione" and any solvents used.

    • Percentages : Provide an accurate percentage for each component.

    • Hazards : Check all applicable hazard boxes (e.g., "Toxic," "Irritant").[1]

  • Keep Container Closed : The waste container must remain tightly capped at all times, except when you are actively adding waste.[1][3] This prevents the release of vapors into the lab.

Step 3: Final Disposal Procedure

The ultimate disposal of halogenated organic waste is almost always through high-temperature, controlled incineration at a licensed chemical destruction facility.[2][6][8]

  • Store Safely : Keep the sealed and labeled waste container in your lab's designated Satellite Accumulation Area, which should be in a well-ventilated location and, if possible, within secondary containment.[1][13]

  • Request Pickup : Once the container is full or you have finished the project generating the waste, contact your institution's EHS or equivalent department to request a waste pickup.[14] Do not attempt to transport or dispose of the waste yourself.

  • Documentation : Your EHS department will handle the regulatory paperwork, such as the hazardous waste manifest, which tracks the waste from your lab to its final disposal site, fulfilling the "cradle-to-grave" responsibility mandated by the EPA.[14][15][16]

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key.

  • Minor Spill (Contained in Fume Hood) :

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, labeled hazardous waste container for disposal.

  • Major Spill or Any Spill Outside of a Fume Hood :

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS and/or emergency response number immediately.

  • Personal Exposure :

    • Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eyes : Flush eyes with water for at least 15 minutes at an eyewash station.

    • In all cases of exposure, seek immediate medical attention and be prepared to provide the chemical name and any available SDS.[4][5]

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safe handling and disposal of 6-bromo-5-methyl-1H-indole-2,3-dione, protecting yourself, your colleagues, and the environment.

References

  • Halogenated Solvents in Laboratories - Campus Operations . (n.d.). Retrieved from Temple University. URL: [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - UNODC . (n.d.). Retrieved from United Nations Office on Drugs and Crime. URL: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Retrieved from Hazardous Waste Experts. URL: [Link]

  • Hazardous Waste Segregation . (n.d.). Retrieved from Carleton College. URL: [Link]

  • 6 Bromo 5 Methyl 1H Indole 2 3 Dione, For Lab, Purity - IndiaMART . (n.d.). Retrieved from IndiaMART. URL: [Link]

  • 6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE - gsrs . (n.d.). Retrieved from gsrs. URL: [Link]

  • Hazardous Waste | US EPA . (n.d.). Retrieved from U.S. Environmental Protection Agency. URL: [Link]

  • 1910 | Occupational Safety and Health Administration . (n.d.). Retrieved from U.S. Department of Labor. URL: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering . (n.d.). Retrieved from Purdue University. URL: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . (2025, May 30). Retrieved from U.S. Environmental Protection Agency. URL: [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab - YouTube . (2024, December 26). Retrieved from Atlantic Training. URL: [Link]

  • A Palladium(II)-Catalyzed Dehydrogenative Strategy to NIR-Emissive BODIPY Dimers and Trimers with Reactive Oxygen Species Generation Characteristics | Organic Letters - ACS Publications . (2026, January 28). Retrieved from ACS Publications. URL: [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste - JoVE . (2017, July 14). Retrieved from Journal of Visualized Experiments. URL: [Link]

  • Hazardous Waste and Disposal - American Chemical Society . (n.d.). Retrieved from American Chemical Society. URL: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Retrieved from IDR Environmental Services. URL: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . (n.d.). Retrieved from Hyma Synthesis. URL: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA . (n.d.). Retrieved from U.S. Environmental Protection Agency. URL: [Link]

Sources

Personal protective equipment for handling 6-bromo-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

As researchers, we often treat intermediate scaffolds like 6-bromo-5-methyl-1H-indole-2,3-dione (CAS: 147149-84-6) as routine reagents. However, this isatin derivative possesses specific physical and chemical properties—specifically halogenation and lipophilicity—that require elevated handling protocols beyond standard "white powder" safety.

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for handling this compound during drug discovery and synthesis workflows.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Physical State Fine Crystalline PowderHigh potential for electrostatic aerosolization (dust).
Primary Hazards H315, H319, H335The Irritant Triad: Targets skin, eyes, and respiratory mucosa.
Bioactivity Kinase Inhibitor ScaffoldTreat as a Pharmacologically Active Material (PAM) . Assume potency until proven otherwise.
Solubility DMSO, DMF, Organic SolventsSolubilized forms can penetrate nitrile gloves faster than solids.

The PPE Defense System

Effective protection is not about wearing more gear; it is about selecting the correct gear for the phase of matter (Solid vs. Solution).

PPE Selection Matrix
Protection ZonePhase 1: Solid Handling (Weighing/Transfer)Phase 2: Solution Handling (Synthesis/Assay)
Ocular Chemical Splash Goggles (Indirect Vent). Reason: Fine dust can bypass standard safety glasses.Safety Glasses with side shields (if in hood). Goggles required if pressurizing vessels.
Dermal (Hands) Single Nitrile Gloves (Min thickness: 0.11 mm). Reason: Dry solid has low permeation risk.Double Gloving Protocol. Inner: Latex/Nitrile (4 mil). Outer: Nitrile (5-8 mil). Reason: DMSO/DMF vehicles carry the compound through single layers.
Respiratory Fume Hood (Primary). N95/P100 Respirator (Secondary - only if hood unavailable).Fume Hood (Mandatory). No respirator required if sash is at proper working height.
Body Standard Lab Coat (Cotton/Poly blend). Buttoned to neck.Chemical-Resistant Apron (Tyvek® or similar) over lab coat if handling volumes >100mL.

Operational Protocols (Step-by-Step)

Protocol A: Anti-Static Weighing (Solid Phase)

Isatin derivatives are notorious for static charge buildup, leading to "jumping powder" that contaminates balances and exposes the user.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the hood.

  • Transfer:

    • Do NOT use metal spatulas (spark risk/static). Use disposable anti-static plastic or glazed porcelain.

    • Tare the receiving vessel (vial) before adding the solid.

  • Decontamination: Wipe the balance area with a lint-free wipe dampened with 70% Ethanol immediately after weighing.

Protocol B: Solubilization & Stock Preparation

Critical Risk: Dissolving this compound in DMSO or DMF creates a "Trojan Horse" effect where the solvent facilitates rapid skin absorption of the brominated isatin.

  • Double Glove: Don inner and outer gloves.

  • Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (incompatible with some organic solvents).

  • Addition: Add solvent slowly down the side of the vial to minimize aerosol displacement.

  • Mixing: Vortex with the cap tightly sealed . Never sonicate an open vessel containing this compound (aerosol generation).

  • Inspection: Check for "creeping" crystallization on the vial threads before recapping.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling 6-bromo-5-methyl-1H-indole-2,3-dione, prioritizing engineering controls over PPE.

SafetyWorkflow Start Start: Handling 6-Br-5-Me-Isatin StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution StaticRisk Risk: Electrostatic Dust Solid->StaticRisk SolidControl Control: Ionizer + Fume Hood StaticRisk->SolidControl SolidPPE PPE: Goggles + Nitrile Gloves Disposal Disposal: Halogenated Waste Stream SolidPPE->Disposal SolidControl->SolidPPE PermRisk Risk: Transdermal Absorption Solution->PermRisk SolPPE PPE: Double Gloves + Splash Shield PermRisk->SolPPE SolPPE->Disposal

Figure 1: Operational Safety Workflow distinguishing between solid-state dust hazards and solution-phase permeation risks.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is outside a hood.

  • Don PPE: N95 respirator, goggles, double gloves.

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum. Do not dry sweep.

  • Clean: Wipe surface with soap and water, followed by 70% ethanol.

Disposal Logic

This compound contains Bromine and Nitrogen .

  • Correct Stream: Halogenated Organic Waste.

  • Incorrect Stream: General Trash or Aqueous Waste (unless <1% concentration and approved by EHS).

  • Labeling: Must explicitly state "Contains 6-bromo-5-methyl-1H-indole-2,3-dione" to prevent incompatibility in bulking tanks.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Standards (29 CFR 1910.132). United States Department of Labor. Retrieved February 1, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 6-Bromo-5-methyl-1H-indole-2,3-dione.[2] National Library of Medicine. Retrieved February 1, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-5-methyl-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
6-bromo-5-methyl-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.